3-Bromo-2-(chloromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPSQGAABFCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558306 | |
| Record name | 3-Bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122851-69-8 | |
| Record name | 3-Bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 3-Bromo-2-(chloromethyl)pyridine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, a detailed synthesis protocol, its applications in drug development, and relevant safety information.
Core Properties of this compound
CAS Number: 122851-69-8
This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure incorporates a reactive chloromethyl group and a bromine atom on the pyridine ring, offering multiple sites for chemical modification.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | ChemBlink |
| Molecular Weight | 206.47 g/mol | ChemBlink |
| Melting Point | 46-46.5 °C | ChemBlink |
| Boiling Point | 237.9 ± 25.0 °C at 760 Torr | ChemBlink |
| Density | 1.631 ± 0.06 g/cm³ | ChemBlink |
| Solubility | Slightly soluble in water (3.7 g/L at 25 °C) | ChemBlink |
| Flash Point | 97.7 ± 23.2 °C | ChemBlink |
| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |
Spectroscopic Data
Synthesis of this compound: An Experimental Protocol
The following is a representative, multi-step synthesis protocol adapted from methodologies reported for structurally similar compounds. This protocol should be performed by trained chemists in a controlled laboratory setting.
Objective: To synthesize this compound from a suitable starting material. A plausible synthetic route involves the bromination of 2-methylpyridine followed by chlorination of the methyl group.
Materials:
-
2-Methylpyridine (2-picoline)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
Step 1: Bromination of 2-Methylpyridine to yield 3-Bromo-2-methylpyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine in a suitable solvent like acetic acid or sulfuric acid.
-
Slowly add the brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to the solution while stirring. The reaction may be exothermic and require cooling.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a base, such as sodium hydroxide or sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain 3-Bromo-2-methylpyridine.
Step 2: Chlorination of 3-Bromo-2-methylpyridine to yield this compound
-
In a flask suitable for photochemical reactions (e.g., quartz), dissolve the 3-Bromo-2-methylpyridine from Step 1 in a dry, non-polar solvent such as carbon tetrachloride.
-
Add a radical initiator, like benzoyl peroxide or AIBN.
-
While stirring vigorously, add N-Chlorosuccinimide (NCS) to the mixture.
-
Irradiate the reaction mixture with a UV lamp to initiate the free-radical chlorination. The reaction temperature should be maintained, typically at the reflux temperature of the solvent.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The pyridine ring is a common scaffold in many biologically active compounds, and the bromo and chloromethyl groups provide handles for a variety of chemical transformations.
Its primary application is in the synthesis of substituted pyridine derivatives for the development of kinase inhibitors. Pyridine-based structures are prevalent in numerous FDA-approved kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.
Role in Kinase Inhibitor Synthesis
The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chloromethyl group is a reactive electrophile that can be used to introduce a variety of side chains through nucleophilic substitution reactions. This dual reactivity enables the construction of large and diverse libraries of compounds for high-throughput screening.
Representative Signaling Pathway: PI3K/Akt/mTOR
Derivatives of substituted pyridines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and metabolism, and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow in Drug Discovery
The use of this compound in a drug discovery campaign, particularly within a fragment-based approach, can be visualized as a systematic workflow.
Caption: Drug discovery workflow using this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. Its dual reactivity allows for the creation of diverse chemical libraries, particularly for the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in a research setting.
An In-depth Technical Guide to 3-Bromo-2-(chloromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive chloromethyl group and a bromine-substituted pyridine ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly its role as a key intermediate in the development of pharmaceutical agents.
Core Compound Data and Properties
This compound is a solid at room temperature, characterized by the following physicochemical properties. These data are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClN | [1][2] |
| Molecular Weight | 206.47 g/mol | [1] |
| CAS Number | 122851-69-8 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 46-46.5 °C | [1] |
| Boiling Point | 237.9 ± 25.0 °C (at 760 Torr, Calculated) | [1] |
| Density | 1.631 ± 0.06 g/cm³ (at 20 °C, Calculated) | [1] |
| Solubility | Slightly soluble in water (3.7 g/L at 25 °C, Calculated) | [1] |
| Purity | Commercially available with purities of 95% to 98% | [2] |
| Storage Conditions | Recommended storage at 2-8 °C | |
| SMILES | ClCC1=NC=CC=C1Br | |
| InChIKey | FGRPSQGAABFCHF-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via the free-radical chlorination of its precursor, 3-Bromo-2-methylpyridine. This method utilizes a radical initiator to facilitate the substitution of a hydrogen atom on the methyl group with a chlorine atom. N-Chlorosuccinimide (NCS) is a commonly used reagent for such transformations due to its ease of handling compared to gaseous chlorine.
Synthesis of this compound from 3-Bromo-2-methylpyridine
Materials:
-
3-Bromo-2-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
UV lamp (optional, can facilitate initiation)
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-2-methylpyridine (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN) to the solution.
-
Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated by the thermal decomposition of the initiator or aided by irradiation with a UV lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its two distinct reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The bromo-substituted pyridine ring can participate in a range of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
This dual reactivity makes it a valuable building block in the synthesis of complex pharmaceutical compounds. Halogenated pyridines are key intermediates in the production of numerous drugs. A prominent example is the anti-HIV drug Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI). While not synthesized directly from this compound, the synthesis of Nevirapine relies on a similarly structured pyridine building block, 2-chloro-3-amino-4-picoline (CAPIC), highlighting the importance of this class of compounds in medicinal chemistry.
References
An In-depth Technical Guide to 3-Bromo-2-(chloromethyl)pyridine
This guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of 3-Bromo-2-(chloromethyl)pyridine, a heterocyclic compound relevant to researchers and professionals in drug development and pharmaceutical sciences.
Physicochemical Properties and Identifiers
The following table summarizes the key quantitative data for this compound. This compound is classified as a pharmaceutical intermediate, specifically a bromopyridine derivative.[1]
| Property | Value | Source |
| Molecular Weight | 206.47 g/mol | [1][2] |
| Molecular Formula | C₆H₅BrClN | [1][2][3] |
| CAS Number | 122851-69-8 | [1][2][3] |
| Melting Point | 46-46.5 ºC | [1] |
| Boiling Point | 237.9 ± 25.0 ºC (at 760 Torr) | [1] |
| Density | 1.631 ± 0.06 g/cm³ (at 20 ºC) | [1] |
| Solubility | Slightly soluble (3.7 g/L at 25 ºC) | [1] |
| Purity | 95% | [2] |
| SMILES | BrC=1C(=NC=CC1)CCl | [2][4] |
| InChI | InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 | [4] |
| InChIKey | FGRPSQGAABFCHF-UHFFFAOYSA-N | [4] |
Methodologies
The experimental data for certain physical properties are based on calculations and published literature.
-
Synthesis Protocol: A detailed experimental protocol for the synthesis of this compound is described in the scientific literature. The primary reference for its preparation is:
Katz, Ruth B.; Tetrahedron 1989, Vol. 45(6), pp. 1801-14.[1]
-
Computational Data: Properties such as solubility, density, boiling point, and flash point have been calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02.[1]
Structural and Identification Overview
The logical relationship between the compound and its primary identifiers is crucial for accurate documentation and research. The following diagram illustrates this relationship, connecting the common name to its empirical formula, molecular weight, and standard chemical identifiers.
References
Spectroscopic Profile of 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-(chloromethyl)pyridine (CAS No. 122851-69-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet of Doublets | 1H | H-6 |
| ~7.8 | Doublet of Doublets | 1H | H-4 |
| ~7.3 | Doublet of Doublets | 1H | H-5 |
| ~4.8 | Singlet | 2H | -CH₂Cl |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~45 | -CH₂Cl |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1550 | Strong | C=C/C=N Ring Stretching |
| 1470-1430 | Strong | C=C/C=N Ring Stretching |
| ~1100 | Medium | C-Br Stretch |
| ~750 | Strong | C-Cl Stretch |
| 900-675 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a complex molecular ion region due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern.
Table 4: Predicted m/z Peaks for Molecular Ion Adducts
| Adduct | Predicted m/z |
| [M]⁺ | 204.92885 |
| [M+H]⁺ | 205.93668 |
| [M+Na]⁺ | 227.91862 |
| [M-H]⁻ | 203.92212 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.
Infrared (IR) Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then obtained by passing an infrared beam through the pellet.
Mass Spectrometry (MS)
Mass spectral data would typically be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate would be injected into the GC. The sample would be vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions and producing a fragmentation pattern that is characteristic of the molecule's structure.
Visualizations
Spectroscopic Analysis Workflow
Caption: A flowchart of the general workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways for this compound.
Key Predicted IR Vibrations
Caption: Diagram of key predicted IR vibrational modes.
3-Bromo-2-(chloromethyl)pyridine: A Versatile Bifunctional Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: a bromine atom on the pyridine ring and a chloromethyl group at the 2-position. This bifunctionality allows for selective and sequential transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of reactive handles on this heterocycle provides a powerful tool for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, including detailed experimental protocols and its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 122851-69-8 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | |
| Appearance | Not specified (likely a solid or oil) | |
| Boiling Point | 237.9 ± 25.0 °C at 760 Torr (calculated) | [1] |
| Density | 1.631 ± 0.06 g/cm³ at 20 °C (calculated) | [1] |
| Solubility | Slightly soluble in water (3.7 g/L at 25 °C, calculated) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from the readily available 2-methylpyridine (2-picoline). The first step involves the bromination of the pyridine ring, followed by the chlorination of the methyl group.
Step 1: Synthesis of 3-Bromo-2-methylpyridine
This protocol describes the bromination of 2-methylpyridine using bromine and aluminum chloride.[2]
Experimental Protocol:
-
In a reaction vessel, cautiously add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g) with stirring.
-
Heat the resulting mixture to 100 °C.
-
While maintaining the temperature at 100 °C, add bromine (40.0 g) dropwise over a period of 1 hour.
-
Continue stirring the reaction mixture at 100 °C for an additional 30 minutes after the bromine addition is complete.
-
Cool the reaction mixture to room temperature and then carefully pour it into ice water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid.
-
Wash the acidic solution with ethyl acetate.
-
Make the aqueous layer basic by adding an 8 M aqueous solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Wash the combined ether extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil (yield: 5.09 g, 12%).[2]
Step 2: Synthesis of this compound
This protocol describes the free-radical chlorination of the methyl group of a 2-methylpyridine derivative. This is an adapted procedure based on the chlorination of 2-chloro-methylpyridines.[3][4]
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, suspend 3-bromo-2-methylpyridine (1.0 eq) in water.
-
Heat the mixture to 65-70 °C with stirring.
-
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (e.g., 0.01-0.1 eq).
-
Bubble chlorine gas through the heated mixture.
-
During the reaction, maintain the pH of the reaction mixture between 0.5 and 3.0 by the controlled addition of a basic aqueous solution (e.g., sodium hydroxide or potassium carbonate solution).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Make the solution basic and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Reactivity and Synthetic Applications
The dual reactivity of this compound allows for a range of selective transformations, making it a highly versatile building block. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the Chloromethyl Group
The benzylic-like chloride is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the pyridine ring.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Add the nucleophile (1.0-1.5 eq) and, if necessary, a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) to the solution.
-
Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Reagent(s) | Product Type | Representative Yield (%) |
| Amine (R₂NH) | R₂NH, K₂CO₃ | 2-(Aminomethyl)-3-bromopyridine | 70-95 |
| Phenol (ArOH) | ArOH, Cs₂CO₃ | 3-Bromo-2-(phenoxymethyl)pyridine | 80-95 |
| Thiol (RSH) | RSH, NaH | 3-Bromo-2-((alkyl/aryl)thiomethyl)pyridine | 75-90 |
| Azide (N₃⁻) | NaN₃ | 2-(Azidomethyl)-3-bromopyridine | >90 |
| Cyanide (CN⁻) | NaCN | (3-Bromo-pyridin-2-yl)acetonitrile | 80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
This reaction is a powerful method for the formation of biaryl and heteroaryl structures. The following is a representative protocol adapted from the coupling of a similar substrate, 1-bromo-3-(chloromethyl)benzene.[5]
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a ligand like PCy₃·HBF₄ (0.04 eq).
-
Add a base, for example, K₃PO₄ (2.0 eq), and a suitable solvent system (e.g., toluene/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., at 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the 3-aryl-2-(chloromethyl)pyridine derivative.
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 85-95 (expected) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 80-90 (expected) |
| Thiophen-3-ylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 100 | 75-85 (expected) |
This reaction allows for the introduction of an alkynyl group at the 3-position of the pyridine ring.
Experimental Protocol:
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.01-0.03 eq).
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-5.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.
-
Purify the product by column chromatography.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 80-90 (expected) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 85-95 (expected) |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 70-85 (expected) |
This reaction is a versatile method for the formation of C-N bonds, allowing for the synthesis of 3-amino-2-(chloromethyl)pyridine derivatives.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 70-90 (expected) |
| Morpholine | Pd₂(dba)₃/BINAP | K₃PO₄ | Dioxane | 100 | 75-95 (expected) |
| Benzylamine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 70-85 (expected) |
Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with an amine can be followed by an intramolecular cyclization to form imidazo[1,2-a]pyridines, a scaffold present in many biologically active molecules.
Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis:
-
React this compound with a primary amine (R-NH₂) under nucleophilic substitution conditions as described previously to form the intermediate 3-bromo-2-((alkylamino)methyl)pyridine.
-
Isolate the intermediate and subject it to intramolecular cyclization conditions, typically by heating in the presence of a base, to afford the corresponding 7-bromo-imidazo[1,2-a]pyridine derivative.
References
- 1. CAS # 122851-69-8, this compound - chemBlink [ww.chemblink.com]
- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Reactivity of the Chloromethyl Group in 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(chloromethyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a reactive chloromethyl group on the pyridine ring allows for sequential and site-selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in this compound, focusing on its nucleophilic substitution reactions with various heteroatom nucleophiles. This document includes a summary of reaction types, quantitative data from selected reactions, detailed experimental protocols, and visualizations of reaction pathways to serve as a practical resource for laboratory applications.
Core Reactivity Principles
The primary mode of reactivity for the chloromethyl group in this compound is nucleophilic substitution. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This facilitates attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond.
The general mechanism for this transformation is typically a bimolecular nucleophilic substitution (SN2) reaction. The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, the reaction temperature, and the presence of a base to neutralize the HCl generated in situ.
Figure 1: Generalized SN2 reaction pathway for this compound.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-(aminomethyl)-3-bromopyridine derivatives. These products are valuable intermediates in the development of pharmaceutical agents. The reaction typically proceeds in the presence of a base to scavenge the liberated HCl.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | K₂CO₃ | Acetonitrile | 80 | 4-6 | 80-90 | [Generic Protocol] |
| Alkylamines | Et₃N | Dichloromethane | Room Temp | 12 | >90 | [Generic Protocol] |
Experimental Protocol: Synthesis of 3-Bromo-2-((phenylamino)methyl)pyridine
-
Materials: this compound (1.0 eq), aniline (1.1 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Procedure: To a solution of this compound in acetonitrile, add aniline and potassium carbonate.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Figure 2: Workflow for the synthesis of 3-Bromo-2-((phenylamino)methyl)pyridine.
Reactions with Sulfur Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride from this compound, leading to the formation of thioether derivatives. These reactions are often carried out under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.
Table 2: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | >95 | [Generic Protocol] |
| Benzyl Mercaptan | NaH | THF | 0 to Room Temp | 3 | >90 | [Generic Protocol] |
Experimental Protocol: Synthesis of 3-Bromo-2-((phenylthio)methyl)pyridine
-
Materials: this compound (1.0 eq), thiophenol (1.1 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF).
-
Procedure: To a solution of thiophenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thioether.
Reactions with Oxygen Nucleophiles
Alcohols and phenols can also act as nucleophiles to displace the chloride from this compound, forming the corresponding ether derivatives. These reactions typically require a strong base to deprotonate the hydroxyl group, forming a more reactive alkoxide or phenoxide.
Table 3: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85-95 | [Generic Protocol] |
| Sodium Methoxide | - | Methanol | Reflux | 6 | >90 | [Generic Protocol] |
Experimental Protocol: Synthesis of 3-Bromo-2-(phenoxymethyl)pyridine
-
Materials: this compound (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), and acetone.
-
Procedure: To a suspension of potassium carbonate in acetone, add phenol and stir for 10 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Figure 3: General reactivity trend of nucleophiles with this compound.
Conclusion
The chloromethyl group of this compound is a highly versatile functional handle that readily undergoes nucleophilic substitution with a variety of nitrogen, sulfur, and oxygen nucleophiles. The reactivity of this substrate allows for the straightforward introduction of diverse functionalities at the 2-position of the 3-bromopyridine scaffold. The experimental conditions for these transformations are generally mild and the reactions proceed in good to excellent yields, making this compound an invaluable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the use of this important synthetic intermediate.
The Strategic Role of 3-Bromo-2-(chloromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Within the diverse landscape of functionalized pyridines, 3-Bromo-2-(chloromethyl)pyridine emerges as a particularly strategic building block. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloromethyl group and a cross-coupling-ready brominated ring—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, quantitative data from analogous structures, and visualizations of key synthetic and biological pathways are presented to equip researchers with the knowledge to effectively leverage this compound in their research endeavors.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a bioisostere of benzene, but its nitrogen atom introduces a dipole moment, hydrogen bonding capabilities, and a coordination site for metals, all of which can significantly enhance pharmacological properties. These features have led to the widespread incorporation of pyridine moieties in drugs targeting a vast range of diseases. Halogenated pyridines, in particular, serve as versatile intermediates, allowing for precise and controlled chemical modifications.
This compound (CAS No. 122851-69-8) is a bifunctional reagent that offers orthogonal reactivity.[1] The chloromethyl group at the 2-position is highly activated towards nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of side chains. Simultaneously, the bromine atom at the 3-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex biaryl or substituted pyridine cores. This dual reactivity is a key asset in the efficient assembly of compound libraries for high-throughput screening and in the optimization of lead compounds.
Synthesis and Chemical Properties
While specific high-yield syntheses for this compound are proprietary or less commonly published than for its isomers, its synthesis can be inferred from established pyridine chemistry. A common route involves the radical bromination of the methyl group of 3-bromo-2-methylpyridine, which itself can be synthesized from commercially available precursors.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 122851-69-8 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Solid | |
| Storage Conditions | 2-8 °C | [1] |
| SMILES | BrC=1C(=NC=CC1)CCl | [1] |
Core Reactivity and Synthetic Applications
The primary utility of this compound in medicinal chemistry stems from its two distinct reactive handles. The strategic, sequential manipulation of these sites allows for the construction of complex molecules.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is an excellent electrophile. This allows for the facile introduction of a wide array of functional groups through reaction with various nucleophiles, including amines, phenols, thiols, and carbanions. This step is typically performed first due to the higher reactivity of the benzylic-like chloride compared to the aryl bromide.
Cross-Coupling Reactions at the Bromo Position
Following the modification of the chloromethyl group, the bromine atom at the 3-position serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are most common, enabling the introduction of aryl, heteroaryl, or alkyl groups, which are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the molecule.
Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology. Dysregulation of kinase signaling pathways is a hallmark of many cancers. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" in the ATP-binding pocket of the enzyme.[2] Derivatives of this compound are ideal candidates for the synthesis of novel kinase inhibitors.
| Compound Class/Example | Target Kinase | IC₅₀ (nM) | Reference(s) |
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine derivative | PDE3A | 3.76 ± 1.03 | [3] |
| Pyridine-Based VRK1 Inhibitor (Compound 26) | VRK1 | 150 | [4] |
| Pyridine-Based CDK2 Inhibitor | CDK2 | Data available | [4] |
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound.
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of the bromopyridine intermediate with an arylboronic acid.
Materials:
-
Bromopyridine intermediate from Protocol 5.1 (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave vial or round-bottom flask, add the bromopyridine intermediate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 100-120°C (conventional heating) or as per microwave protocol for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its orthogonal reactive sites provide a robust platform for the efficient synthesis of diverse and complex molecules. Researchers in drug discovery can leverage its properties to generate novel compound libraries, particularly in the pursuit of potent and selective kinase inhibitors for oncology and other therapeutic areas. The synthetic strategies and protocols outlined in this guide provide a solid foundation for the application of this strategic intermediate in the development of next-generation therapeutics.
References
Synthesis of Pyridine-Based Ligands Using 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of pyridine-based ligands, utilizing the versatile reagent 3-Bromo-2-(chloromethyl)pyridine. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and coordination chemistry, playing a crucial role in the development of novel therapeutics and catalysts.[1][2] The presence of both a bromo and a chloromethyl group on the pyridine ring offers orthogonal reactivity, making this compound a valuable building block for creating complex molecular architectures.[3][4] This document outlines key synthetic methodologies, presents quantitative data for reaction optimization, and provides detailed experimental protocols.
Overview of Synthetic Strategy
The primary synthetic utility of this compound lies in the high reactivity of the chloromethyl group toward nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and linker moieties. The bromo substituent, being less reactive under these conditions, is preserved for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex ligand systems.
A common synthetic pathway involves the initial reaction of a nucleophile with the chloromethyl group, followed by further functionalization at the bromine position. This strategic approach is critical for the controlled, stepwise assembly of multidentate ligands.
Key Synthetic Transformations & Methodologies
The synthesis of pyridine-based ligands from halogenated precursors often involves challenging reagents and conditions. Modern methodologies focus on milder and more efficient routes to improve safety and yield. While direct synthetic protocols for this compound are not extensively detailed in the provided literature, a closely related isomer, 2-bromo-6-chloromethylpyridine, offers a well-documented and analogous synthetic pathway that can be adapted.[3][5] This involves a two-step process starting from a dibrominated pyridine.
Step 1: Synthesis of (3-Bromopyridin-2-yl)methanol
The initial step involves a metal-halogen exchange followed by formylation and reduction. Traditional methods often employ pyrophoric reagents like n-butyllithium at cryogenic temperatures.[3] A safer and more scalable alternative utilizes a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which allows the reaction to proceed under milder conditions.[3][5]
Step 2: Chlorination of (3-Bromopyridin-2-yl)methanol
The final step is the conversion of the hydroxymethyl group to a chloromethyl group. Conventional methods use thionyl chloride (SOCl₂), a robust but hazardous reagent that can lead to over-chlorination, where the bromo group is also substituted by a chloro group.[3] A milder and more selective alternative is the use of a cyanuric chloride•DMF adduct.[3][5] This reagent avoids the formation of toxic byproducts and reduces the risk of undesired side reactions.
Quantitative Data Summary
The efficiency of the chlorination step is highly dependent on the choice of reagent and reaction conditions. The following table, adapted from studies on the 2-bromo-6-chloromethylpyridine isomer, summarizes the conversion rates and highlights the issue of over-chlorination with thionyl chloride.[3]
| Reagent | Conditions | Conversion to Desired Product (%) | Over-conversion to Dichloro-product (%) |
| SOCl₂ | Neat, 40 °C | 56 | 44 |
| SOCl₂ | Neat, Room Temp. | High (unspecified) | Moderate (unspecified) |
| SOCl₂ | Neat, 0 °C | High (unspecified) | Low (unspecified) |
| SOCl₂ | in DCM, 0 °C | High (unspecified) | Low (unspecified) |
| Cyanuric Chloride•DMF | in DCM, Room Temp. | >99 | Not Detected |
Data adapted from the synthesis of 2-bromo-6-chloromethylpyridine.[3]
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of 2-bromo-6-chloromethylpyridine and serve as a robust starting point for the synthesis of the 3-bromo-2-chloromethyl isomer.[3][5]
Protocol for (3-Bromopyridin-2-yl)methanol
-
Reagent Preparation: To a 250 mL 3-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 50 mL of titrated isopropylmagnesium chloride lithium chloride complex (1.3 mol equiv.).
-
Reaction Initiation: Cool the flask to 0 °C in an ice/water bath. A solution of the starting dibromopyridine (1 mol equiv.) in dry THF (30 mL) is then transferred via cannula into the flask.
-
Grignard Formation: Allow the flask to warm to room temperature and stir for 3 hours. The formation of a dark green-brown solution indicates the formation of the Grignard intermediate.
-
Formylation: Cool the reaction mixture back to 0 °C and add N,N-dimethylformamide (DMF) (1.5 mol equiv.) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reduction: Cool the mixture again to 0 °C and add sodium borohydride (NaBH₄) (2 mol equiv.) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: Quench the reaction with 100 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with CHCl₃ (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. A yield of approximately 67% can be expected.[3]
Protocol for this compound
-
Adduct Formation: In an Erlenmeyer flask, add cyanuric chloride (1.02 equiv.) to DMF (approx. 1.6 mL per gram of cyanuric chloride). Stir for 1 hour at room temperature to form the cyanuric chloride•DMF adduct.
-
Chlorination Reaction: To this adduct, add a solution of (3-Bromopyridin-2-yl)methanol (1 equiv.) in dichloromethane (DCM) (approx. 8 mL per gram of alcohol). Allow the reaction to proceed at room temperature overnight.
-
Workup: Quench the reaction with 300 mL of deionized water. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The product can be further purified by sublimation or recrystallization. This method should yield the desired product cleanly without significant over-chlorination.[3]
Application in Ligand Synthesis for Drug Development
Pyridine-based ligands are integral to the structure of numerous biologically active molecules.[1] The this compound scaffold provides a platform for developing complex ligands for various applications:
-
Metal-Based Therapeutics: The pyridine nitrogen and the substituent introduced at the 2-position can act as a bidentate chelate for transition metal ions, forming the core of potential anti-cancer or anti-microbial agents.[3]
-
Targeted Covalent Inhibitors: The reactive chloromethyl group can be used to form a covalent bond with a nucleophilic residue (e.g., cysteine) in a protein active site, leading to potent and selective enzyme inhibition.
-
PROTACs and Molecular Glues: The bromo-handle allows for late-stage functionalization via cross-coupling, enabling the attachment of linkers and E3 ligase-binding moieties or other protein-targeting modules.
The ability to selectively functionalize two different positions on the pyridine ring makes this intermediate a powerful tool for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
References
The Role of 3-Bromo-2-(chloromethyl)pyridine in the Synthesis of Advanced Bioinorganic Metalloenzyme Mimics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate catalytic mechanisms of metalloenzymes, central to a vast array of biological processes, have long inspired the development of synthetic mimics. These bio-inspired molecules not only provide fundamental insights into enzyme function but also hold immense promise in catalysis and therapeutic applications. Pyridine-based ligands have emerged as a versatile platform for constructing such mimics due to their ability to coordinate with a variety of transition metals and replicate the coordination environments of natural metalloenzyme active sites. This technical guide focuses on the utility of 3-Bromo-2-(chloromethyl)pyridine as a key building block for the synthesis of sophisticated multidentate ligands designed to create functional bioinorganic metalloenzyme mimics. We will explore the synthetic pathways, characterization techniques, and potential applications of metal complexes derived from this versatile precursor, drawing upon illustrative examples from the broader field of pyridine-based biomimetic chemistry.
Introduction: The Significance of Metalloenzyme Mimics
Metalloenzymes are proteins that utilize metal ions as cofactors to catalyze a wide range of biochemical reactions, from oxygen transport and activation to redox catalysis and signal transduction.[1][2] The development of low-molecular-weight complexes that replicate the structural and functional aspects of these enzymes is a cornerstone of bioinorganic chemistry.[3] These synthetic analogues, or "mimics," serve as valuable tools for:
-
Mechanistic Elucidation: Providing simplified models to study the intricate reaction mechanisms of their biological counterparts.
-
Catalyst Development: Offering robust and tunable catalysts for various chemical transformations.[4]
-
Therapeutic Agents: Designing novel drugs that can target or mimic the function of specific metalloenzymes.[5]
Pyridine-containing ligands are particularly effective in this endeavor, as the pyridine nitrogen can simulate the histidine imidazole ligation commonly found in the active sites of metalloenzymes.[5][6] The strategic functionalization of the pyridine ring allows for the precise tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and selectivity.
This compound: A Versatile Precursor for Ligand Synthesis
This compound is a bifunctional organic compound that serves as an excellent starting material for the synthesis of multidentate ligands. The presence of two reactive sites, the chloromethyl group at the 2-position and the bromo group at the 3-position, allows for sequential and regioselective functionalization.
The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the facile introduction of amine, thiol, or other coordinating moieties. This reaction is a fundamental step in building the "arms" of a chelating ligand. The bromo substituent, on the other hand, can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity and functionality, or it can be left unmodified to influence the electronic properties of the pyridine ring and the coordinated metal center.
A common strategy involves using the chloromethyl group to synthesize tripodal ligands, such as analogs of tris(2-pyridylmethyl)amine (TPA), a well-studied ligand in biomimetic chemistry.[7][8]
Synthesis of Multidentate Ligands from this compound
The synthesis of multidentate ligands from this compound typically involves nucleophilic substitution at the chloromethyl position. A representative synthetic scheme for a TPA analog is depicted below.
Caption: Synthetic workflow for a hypothetical TPA analog.
Experimental Protocol: Synthesis of Tris[(3-bromo-2-pyridyl)methyl]amine (Hypothetical)
This protocol is adapted from established procedures for the synthesis of TPA and its derivatives.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve one equivalent of 2-(aminomethyl)-3-bromopyridine (which can be synthesized from 3-bromo-2-cyanopyridine) in a suitable solvent such as acetonitrile.
-
Addition of Reactant: Add two equivalents of this compound to the solution.
-
Base: Add a non-nucleophilic base, such as potassium carbonate, to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel.
Coordination Chemistry and Characterization of Metal Complexes
Ligands derived from this compound can coordinate with a variety of transition metals, including iron, copper, manganese, and zinc, to form stable complexes. The coordination geometry and electronic properties of these complexes are crucial for their function as metalloenzyme mimics.
Caption: Formation of a metal complex from a TPA analog.
Characterization Techniques
A suite of spectroscopic and analytical techniques is employed to characterize the resulting metal complexes:
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.
-
UV-Vis Spectroscopy: Gives insights into the electronic structure of the complex, particularly the d-d transitions of the metal ion.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR provides information about the electronic environment of the metal center.
-
Cyclic Voltammetry (CV): Used to determine the redox properties of the metal complex, which is crucial for mimics of redox enzymes.
-
Mass Spectrometry (ESI-MS): Confirms the mass of the complex.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to characterize the ligand and its coordination to the metal.
Quantitative Data: Representative Examples
Table 1: Stability Constants of Metal Complexes with Pyridine-based Ligands
| Metal Ion | Ligand | Log β | Reference |
| Mn(II) | Pyridine | 0.45 | [11] |
| Zn(II) | Pyridine | 0.98 | [11] |
| Cu(II) | PydiAla | 16.21 | [1] |
| Cu(II) | PydiTyr | 17.02 | [1] |
Table 2: Redox Potentials of Copper Complexes with TPA Derivatives
| Complex | E1/2 (V vs. Fc+/0) | Reference |
| [Cu(TPMA)Br]+ | -0.45 | [12] |
| [Cu(TPMAPYR)Br]+ | -0.68 | [12] |
| [Cu(TPMAPIP)Br]+ | -0.70 | [12] |
Mimicking Metalloenzyme Activity: A Case Study of Superoxide Dismutase (SOD) Mimics
Superoxide dismutases (SODs) are metalloenzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, playing a critical role in antioxidant defense. Copper-zinc SOD (Cu,Zn-SOD) is a well-studied example, and numerous synthetic copper complexes have been developed to mimic its activity.
Pyridine-based ligands have been instrumental in creating highly active SOD mimics.[1][2][3] The catalytic activity of these mimics can be assessed by measuring their ability to inhibit the reduction of a chromogenic substrate by superoxide.
Caption: Generalized catalytic cycle for a copper-based SOD mimic.
Experimental Protocol: SOD Activity Assay (NBT Assay)
This protocol is a standard method for determining the SOD-like activity of synthetic complexes.[2]
-
Reagent Preparation: Prepare solutions of nitro-blue tetrazolium (NBT), xanthine, and xanthine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
Reaction Mixture: In a cuvette, mix the NBT solution, xanthine solution, and a solution of the copper complex at various concentrations.
-
Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals.
-
Measurement: Monitor the reduction of NBT to formazan by measuring the increase in absorbance at a specific wavelength (e.g., 560 nm) over time using a UV-Vis spectrophotometer.
-
Calculation: The SOD activity is determined by the concentration of the complex required to inhibit the rate of NBT reduction by 50% (IC₅₀ value). The catalytic rate constant (kcat) can also be determined from kinetic analysis.
Table 3: SOD-like Activity of Representative Copper Complexes
| Complex | IC₅₀ (µM) | kcat (x 10⁶ M⁻¹s⁻¹) | Reference |
| [Cu(PyHis)] | 147 | - | [3] |
| [Cu(PydiHis)] | 0.64 | - | [3] |
| [Cu(CF₃PyN₃)]²⁺ | 0.133 | 20.12 | [2] |
Applications in Drug Development and Catalysis
The development of metalloenzyme mimics based on this compound and related precursors has significant implications for both drug development and industrial catalysis.
-
Drug Development:
-
Antioxidants: SOD mimics with high catalytic activity and stability are promising candidates for the treatment of diseases associated with oxidative stress.
-
Anticancer Agents: Some metal complexes exhibit anticancer activity through mechanisms such as DNA binding and cleavage or the generation of reactive oxygen species.
-
Enzyme Inhibitors: By designing mimics that bind to the active site of a target metalloenzyme without performing the catalytic reaction, it is possible to develop potent and selective inhibitors.
-
-
Catalysis:
-
Oxidation Catalysis: Mimics of monooxygenases and dioxygenases can be used as catalysts for the selective oxidation of hydrocarbons and other organic substrates.[13][14]
-
Green Chemistry: The use of bio-inspired catalysts can lead to more environmentally friendly chemical processes that operate under milder conditions.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of multidentate ligands for the creation of bioinorganic metalloenzyme mimics. While direct experimental data for complexes derived from this specific precursor is still emerging, the extensive body of research on analogous pyridine-based systems provides a strong foundation for the design and evaluation of new catalysts and therapeutic agents. The ability to systematically modify the ligand framework, both at the pyridyl arms and the pyridine ring itself, offers a powerful strategy for fine-tuning the properties of the resulting metal complexes to achieve desired functions. Future research in this area will undoubtedly lead to the development of novel and highly efficient metalloenzyme mimics with significant practical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes [dea.lib.unideb.hu]
- 4. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of manganese and iron complexes supported by multidentate [N2P2] ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ball-milling for efficient synthesis of pyridine-containing iron( ii ) photosensitizers - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00033H [pubs.rsc.org]
- 7. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]
- 8. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Complexation of manganese(II) and zinc(II) ions with pyridine, 3-methylpyridine and 4-methylpyridine in dimethylformamide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Alternative Synthesis Routes for 3-Bromo-2-(chloromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for alternative synthesis routes of 3-Bromo-2-(chloromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The described methods focus on moving away from hazardous reagents and improving reaction yields. Two primary pathways are explored: the direct chlorination of 3-bromo-2-methylpyridine and the conversion of (3-bromopyridin-2-yl)methanol. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate practical application in a research and development setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly for introducing the 3-bromo-2-pyridylmethyl moiety into larger molecules. Traditional synthesis routes can involve harsh reagents and produce low yields. This document outlines two alternative, more efficient, and potentially safer synthesis strategies.
Route 1 proceeds via the bromination of 2-picoline to yield 3-bromo-2-methylpyridine, followed by the free-radical chlorination of the methyl group.
Route 2 involves the synthesis of (3-bromopyridin-2-yl)methanol, which is subsequently converted to the target compound.
These routes offer researchers flexibility in starting materials and reaction conditions.
Route 1: Bromination of 2-Picoline and Subsequent Chlorination
This two-step synthesis starts with the commercially available 2-picoline.
Step 1: Synthesis of 3-Bromo-2-methylpyridine
The initial step is the bromination of 2-picoline. While a previously reported method using bromine and aluminum chloride resulted in a low yield of 12%, an alternative approach is presented below.[1]
Improved Synthesis of 3-Bromo-2-methylpyridine
A multi-step synthesis starting from 2-chloro-3-nitropyridine can be employed to produce 3-bromo-2-methylpyridine in higher yields. This method involves condensation with diethyl malonate, followed by amination and bromination.[1]
Experimental Protocol:
A detailed protocol for a one-pot synthesis is as follows:
-
Preparation of the reaction mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 ml of 48% hydrobromic acid.
-
Addition of 2-aminopyridine: Cool the flask to 10–20°C in an ice-salt bath and add 150 g of 2-aminopyridine over approximately 10 minutes.
-
Addition of bromine: While maintaining the temperature at or below 0°C, add 240 ml of bromine dropwise.
-
Diazotization: A solution of 275 g of sodium nitrite in 400 ml of water is added dropwise over 2 hours, keeping the temperature at or below 0°C.
-
Work-up: After stirring for an additional 30 minutes, a solution of 600 g of sodium hydroxide in 600 ml of water is added, not allowing the temperature to exceed 20–25°C. The mixture is then extracted with ether.
-
Purification: The ether extract is dried and distilled to yield 2-bromopyridine. This can then be further functionalized.
Note: This is a general procedure for bromination of a pyridine ring via a Sandmeyer-type reaction and may need to be adapted for the specific synthesis of 3-bromo-2-methylpyridine.
Step 2: Side-Chain Chlorination of 3-Bromo-2-methylpyridine
The second step involves the selective chlorination of the methyl group of 3-bromo-2-methylpyridine. This is typically achieved through a free-radical halogenation.
Experimental Protocol:
-
Reaction setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve 3-bromo-2-methylpyridine in a suitable solvent such as carbon tetrachloride.
-
Addition of chlorinating agent: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction: The mixture is heated to reflux and irradiated with the light source to initiate the reaction. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation.
Alternative Chlorinating Agent: Sulfuryl chloride (SOCl2) in the presence of a radical initiator can also be used for the side-chain chlorination of alkyl-substituted aromatic compounds.[2]
Route 2: Synthesis via (3-Bromopyridin-2-yl)methanol
This alternative route involves the preparation of an alcohol intermediate, which is then converted to the desired chloride.
Step 1: Synthesis of (3-Bromopyridin-2-yl)methanol
The synthesis of (3-bromopyridin-2-yl)methanol can be achieved through various methods, including the reduction of the corresponding carboxylic acid or aldehyde, or via a Grignard reaction.
Experimental Protocol (Hypothetical, based on similar syntheses):
-
Starting Material: 3-Bromo-2-cyanopyridine.
-
Reduction: The cyano group can be reduced to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol. Alternatively, direct hydrolysis of the nitrile to the carboxylic acid, followed by reduction with a suitable reducing agent like lithium aluminum hydride, would yield the desired alcohol.
Step 2: Conversion of (3-Bromopyridin-2-yl)methanol to this compound
The conversion of the alcohol to the chloride can be achieved using standard chlorinating agents. Thionyl chloride (SOCl2) is a common reagent for this transformation. An alternative, milder method utilizes cyanuric chloride.[3]
Experimental Protocol using Thionyl Chloride:
-
Reaction setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve (3-bromopyridin-2-yl)methanol in a suitable solvent like dichloromethane or chloroform.
-
Addition of thionyl chloride: Cool the solution in an ice bath and add thionyl chloride dropwise.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography.
Alternative Protocol using Cyanuric Chloride: [3]
-
Formation of the Vilsmeier-type reagent: In an Erlenmeyer flask, react cyanuric chloride with DMF for one hour to form the cyanuric chloride•DMF adduct.
-
Chlorination: To this adduct, add a solution of the bromo-hydroxymethylpyridine in dichloromethane (DCM) and stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction with deionized water and separate the layers. The aqueous layer is extracted with DCM, and the combined organic extracts are dried and concentrated to yield the product.[3]
Data Presentation
| Route | Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 1 | 1 | 2-Picoline | Bromine, Aluminum Chloride | 3-Bromo-2-methylpyridine | 12% | [1] |
| 1 | 2 | 3-Bromo-2-methylpyridine | N-Chlorosuccinimide, Radical Initiator | This compound | - | - |
| 2 | 1 | (Hypothetical) 3-Bromo-2-cyanopyridine | Reducing Agent, Diazotization Reagents | (3-Bromopyridin-2-yl)methanol | - | - |
| 2 | 2 | (3-Bromopyridin-2-yl)methanol | Thionyl Chloride or Cyanuric Chloride/DMF | This compound | - | [3] |
Mandatory Visualizations
Synthesis Route 1: From 2-Picoline
Caption: Synthesis of this compound from 2-Picoline.
Synthesis Route 2: Via Hydroxymethyl Intermediate
Caption: Synthesis via the (3-Bromopyridin-2-yl)methanol intermediate.
Conclusion
The synthesis of this compound can be approached through multiple pathways, each with its own advantages and challenges. The direct chlorination of 3-bromo-2-methylpyridine offers a straightforward two-step process from a common starting material, although optimization of the initial bromination step is desirable for improved overall yield. The alternative route through the hydroxymethyl intermediate provides an opportunity to utilize milder chlorinating agents, potentially leading to a cleaner reaction profile. The choice of synthesis route will depend on the availability of starting materials, desired scale, and safety considerations within the laboratory setting. Further research into optimizing the yields of these alternative routes is encouraged.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] 3-Bromo-2-(chloromethyl)pyridine is a valuable bifunctional building block. The selective activation of the C(sp²)-Br bond over the C(sp³)-Cl bond of the chloromethyl group allows for the targeted introduction of an aryl or heteroaryl substituent at the 3-position of the pyridine ring. The resulting 3-aryl-2-(chloromethyl)pyridine scaffold is a key intermediate for the synthesis of a variety of compounds with potential therapeutic applications. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system to ensure high selectivity for the C-Br bond activation. Below is a summary of generalized reaction conditions adapted from protocols for structurally similar substrates, such as bromochlorobenzenes.[4]
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ (2-5) | PCy₃·HBF₄ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O (10:1) | 80-100 | 12-24 | Good to Excellent | A robust system for selective C(sp²)-Br activation.[4] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 90-110 | 12-24 | Good | A classic and widely used catalyst system. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100-120 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PCy₃·HBF₄, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand (if applicable), and the base.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] Pyridine moieties are prevalent in a vast array of bioactive molecules and pharmaceutical agents, making the functionalization of pyridine scaffolds a critical endeavor in drug discovery.[3] The Sonogashira coupling of substituted halopyridines, such as 3-Bromo-2-(chloromethyl)pyridine, provides a direct route to novel alkynylpyridine derivatives, which are valuable intermediates for the construction of more complex molecular architectures.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with terminal alkynes.
Chemoselectivity
A key consideration for the Sonogashira coupling of this compound is the presence of two distinct carbon-halogen bonds: a C(sp²)-Br bond on the pyridine ring and a C(sp³)-Cl bond in the chloromethyl substituent. The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[4] Furthermore, the oxidative addition of the palladium catalyst to a C(sp²)-X bond is typically much more facile than to a C(sp³)-X bond. Based on these principles, the Sonogashira coupling of this compound is expected to proceed with high chemoselectivity at the C-Br bond, leaving the chloromethyl group intact for subsequent transformations. This selective reactivity allows for a stepwise functionalization of the molecule.
Experimental Protocols
The following is a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., anhydrous N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 2-5 mol%).
-
Add this compound (1.0 equiv) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., DMF or THF) via syringe.
-
Add the base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridines with terminal alkynes, which can serve as a guide for the reaction of this compound.
| Entry | Bromopyridine Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (2) | DMF | 60 | 4 | 92 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 98[5] |
| 3 | 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 12 | 85[6] |
| 4 | 3,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | 65 | 12 | 88 (mono-alkynylated) |
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Signaling Pathway Diagram
Caption: Simplified Sonogashira coupling catalytic cycle.
References
- 1. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Coupling of 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The functionalization of the pyridine ring is a key strategy in the discovery of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The palladium-catalyzed Heck coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, typically by reacting an unsaturated halide with an alkene.[4] This methodology offers a straightforward route to vinyl-substituted aromatics and heteroaromatics, which are valuable intermediates in organic synthesis and drug discovery.
These application notes provide a comprehensive guide to the potential Heck coupling applications of 3-Bromo-2-(chloromethyl)pyridine. This substrate is a bifunctional building block, possessing two reactive sites: the bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions, and the chloromethyl group, which can undergo nucleophilic substitution. This dual reactivity allows for the sequential and selective introduction of diverse functionalities, making it an attractive starting material for the synthesis of complex molecular architectures. The products of the Heck coupling, 2-(chloromethyl)-3-vinylpyridine derivatives, are versatile intermediates for the development of novel compounds with potential therapeutic applications.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 | 70-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80-100 | 16-24 | 65-85 |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120-140 | 12 | 75-95 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 60-80 |
| 5 | Methyl methacrylate | Pd₂ (dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Toluene | 100 | 24 | 55-75 |
Note: Yields are estimated based on similar reactions and will require experimental optimization.
Detailed Experimental Protocols
The following is a generalized protocol for the Heck coupling reaction of this compound with a generic alkene (e.g., styrene). This protocol should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N, NaOAc) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, DMA, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base and the anhydrous solvent via a syringe or cannula.
-
Addition of Alkene: Add the alkene to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-(chloromethyl)-3-vinylpyridine derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Heck coupling of this compound.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(chloromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from two distinct reactive sites: the highly electrophilic chloromethyl group at the 2-position, which is primed for S_N2 reactions, and the bromo-substituent at the 3-position, which can be functionalized through cross-coupling reactions. This document provides detailed application notes and generalized protocols for the nucleophilic substitution reactions at the chloromethyl position, offering a foundational guide for the synthesis of a diverse range of pyridine derivatives. While specific literature data for this exact substrate is limited, the following protocols are based on established chemical principles for benzylic halides and related chloromethylpyridines.
Overview of Reactivity
The primary site for nucleophilic attack on this compound is the methylene carbon bearing the chlorine atom. This position is analogous to a benzylic halide, making it highly susceptible to substitution by a wide variety of nucleophiles under standard S_N2 conditions. The reaction proceeds with the displacement of the chloride leaving group. Common nucleophiles include amines, thiols, and alkoxides/phenoxides, leading to the corresponding substituted pyridine derivatives.
Figure 1. General scheme for S_N2 reaction.
Reactions with N-Nucleophiles (Amination)
The alkylation of primary and secondary amines with this compound is a common method for introducing the 3-bromopyridin-2-ylmethyl moiety, a valuable scaffold in drug discovery. These reactions typically proceed under mild conditions in the presence of a non-nucleophilic base to quench the HCl byproduct.
Representative Protocol: Synthesis of 3-Bromo-2-((piperidin-1-yl)methyl)pyridine
Objective: To provide a general procedure for the N-alkylation of a secondary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq) and the secondary amine (e.g., piperidine, 1.1 eq).
-
Add anhydrous acetonitrile to the flask to form a stirrable slurry (approx. 0.2 M concentration relative to the electrophile).
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous acetonitrile.
-
Add the solution of the electrophile dropwise to the stirring amine/base slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Table of Typical Conditions for N-Alkylation
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Secondary Aliphatic Amines | K₂CO₃, Cs₂CO₃, DIPEA | CH₃CN, DMF | 25 - 60 | 4 - 12 | K₂CO₃ is a cost-effective and efficient base. |
| Primary Aliphatic Amines | K₂CO₃, Et₃N | THF, CH₃CN | 25 - 50 | 6 - 18 | Risk of dialkylation; may require using an excess of the amine. |
| Anilines / Heterocyclic Amines | NaH, K₂CO₃ | DMF, DMSO | 25 - 80 | 12 - 24 | Weaker nucleophiles require more forcing conditions. |
Reactions with S-Nucleophiles (Thioetherification)
Thiols and thiophenols are excellent nucleophiles that react readily with this compound to form stable thioethers. These reactions are typically fast and high-yielding.
Representative Protocol: Synthesis of 3-Bromo-2-((phenylthio)methyl)pyridine
Objective: To provide a general procedure for the S-alkylation of a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous HCl
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, inert gas-purged round-bottom flask, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the cold solvent.
-
Add thiophenol (1.05 eq) dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenoxide salt (cessation of H₂ gas evolution).
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) if necessary.
Table of Typical Conditions for S-Alkylation
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Thiophenols | NaH, Cs₂CO₃, K₂CO₃ | DMF, THF | 0 - 25 | 1 - 4 | NaH provides rapid and irreversible deprotonation. |
| Aliphatic Thiols | NaH, K₂CO₃ | DMF, CH₃CN | 0 - 25 | 1 - 3 | Highly nucleophilic; reactions are generally very fast. |
| Thioacetic Acid | Et₃N, DIPEA | CH₂Cl₂ | 25 | 2 - 6 | Used to install a -CH₂SH group after subsequent hydrolysis. |
Reactions with O-Nucleophiles (Etherification)
The formation of ethers via reaction with alcohols or phenols (a Williamson ether synthesis) is also a key application. These reactions often require a strong base to deprotonate the alcohol, especially for less acidic aliphatic alcohols.
Representative Protocol: Synthesis of 3-Bromo-2-(phenoxymethyl)pyridine
Objective: To provide a general procedure for the O-alkylation of a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion (1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an inert gas-purged flask containing anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.
-
Add a solution of phenol (1.1 eq) in DMF dropwise. Stir for 30 minutes at room temperature to form the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and quench by carefully adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure ether product.
Table of Typical Conditions for O-Alkylation
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile | 60 - 100 | 6 - 18 | More acidic than alcohols; K₂CO₃ is often sufficient. |
| Primary Alcohols | NaH, KOtBu | THF, DMF | 25 - 60 | 12 - 24 | Requires a strong base for complete deprotonation. |
| Carboxylic Acids | Cs₂CO₃, Et₃N | DMF | 25 - 50 | 4 - 12 | Forms an ester linkage. |
Visualized Workflows
The following diagrams illustrate the general workflow for performing and working up these nucleophilic substitution reactions.
Figure 2. Standard experimental workflow.
Figure 3. Product classes from various nucleophiles.
Safety Precautions
This compound, like other benzylic halides, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For reactions involving sodium hydride, exercise extreme caution as it is a flammable solid that reacts violently with water to produce hydrogen gas. Ensure all glassware is thoroughly dried before use.
Application of 3-Bromo-2-(chloromethyl)pyridine in Agrochemical Synthesis
Introduction
3-Bromo-2-(chloromethyl)pyridine is a versatile heterocyclic building block in the synthesis of novel agrochemicals. The presence of a reactive chloromethyl group at the 2-position and a bromine atom at the 3-position of the pyridine ring allows for a variety of chemical transformations. The pyridine scaffold is a common feature in many commercial pesticides, and the specific substitution pattern of this molecule offers opportunities for the creation of new active ingredients. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce diverse functionalities, while the bromo substituent can be utilized in cross-coupling reactions to build more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates.
Application Notes
The primary application of this compound in agrochemical synthesis is its use as an electrophilic precursor for the introduction of the 3-bromopyridin-2-ylmethyl moiety into various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile, such as a phenol, thiol, or amine. These reactions lead to the formation of ether, thioether, or amine linkages, which are prevalent in a wide range of biologically active compounds.
The resulting derivatives are of interest as potential herbicides, fungicides, and insecticides. The 3-bromopyridine core is a known toxophore in some agrochemicals, and modifications at the 2-position allow for the fine-tuning of biological activity, selectivity, and physicochemical properties such as solubility and systemic movement within plants.
Key Reaction Types:
-
Williamson Ether Synthesis: Reaction with substituted phenols or alkoxides to form aryl or alkyl ethers.
-
Thioether Synthesis: Reaction with thiols or thiophenols to yield thioethers.
-
Amination: Reaction with primary or secondary amines to produce substituted amines.
These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, facilitating the substitution reaction. The choice of solvent and reaction temperature is crucial for optimizing the reaction yield and minimizing side products.
Experimental Protocols
The following protocols describe the synthesis of representative agrochemical scaffolds from this compound.
Protocol 1: Synthesis of 2-((4-cyanophenoxy)methyl)-3-bromopyridine (A Potential Herbicide Candidate)
This protocol details the synthesis of a diaryl ether, a common structural motif in herbicides, via a Williamson ether synthesis.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-cyanophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((4-cyanophenoxy)methyl)-3-bromopyridine.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, 4-Cyanophenol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% (based on analogous reactions) |
| Purification | Column Chromatography |
Protocol 2: Synthesis of 2-((4-chlorobenzyl)thio)methyl)-3-bromopyridine (A Potential Fungicide Candidate)
This protocol describes the synthesis of a thioether, a structural feature present in some fungicides.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzyl mercaptan (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of 4-chlorobenzyl mercaptan (1.1 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(((4-chlorobenzyl)thio)methyl)-3-bromopyridine.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, 4-Chlorobenzyl mercaptan |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight |
| Expected Yield | 75-85% (based on analogous reactions) |
| Purification | Column Chromatography |
Visualizations
Synthetic Workflow for Nucleophilic Substitution
Caption: General experimental workflow for the synthesis of agrochemical scaffolds.
Logical Relationship in Agrochemical Candidate Design
Caption: Logical workflow for designing potential agrochemicals.
Application Notes and Protocols for the Synthesis of Multidentate Ligands from 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel multidentate ligands utilizing 3-Bromo-2-(chloromethyl)pyridine as a versatile starting material. The inherent reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the construction of a diverse range of ligand architectures incorporating nitrogen, sulfur, and mixed-donor atoms. Such ligands are of significant interest in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.
Introduction
This compound is a valuable bifunctional building block for the synthesis of complex organic molecules. The pyridine ring serves as a coordinating moiety, while the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions. The primary focus of these protocols is the derivatization of the chloromethyl group via SN2 reactions with various nucleophiles to generate bidentate and potentially higher denticity ligands.
General Reaction Pathway
The synthetic strategy hinges on the nucleophilic substitution at the benzylic carbon of the chloromethyl group. A variety of nucleophiles, including diamines, dithiols, aminothiols, and pyrazoles, can be employed to introduce additional coordinating atoms, thereby creating multidentate ligand scaffolds. The general reaction scheme is depicted below:
Caption: General workflow for the synthesis of multidentate ligands.
Protocol 1: Synthesis of N,N'-Bis((3-bromo-2-pyridyl)methyl)alkane-diamine Ligands
This protocol details the synthesis of tetradentate N4 ligands by reacting this compound with a diamine.
Experimental Workflow:
Caption: Workflow for the synthesis of N,N'-bis((3-bromo-2-pyridyl)methyl)alkane-diamine.
Materials:
-
This compound hydrochloride
-
Alkyl diamine (e.g., ethylenediamine, propylenediamine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alkyl diamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (4.0 eq).
-
Add a solution of this compound hydrochloride (2.2 eq) in anhydrous acetonitrile dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data (Exemplary):
| Ligand Name | Nucleophile | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| N,N'-Bis((3-bromo-2-pyridyl)methyl)ethane-1,2-diamine | Ethylenediamine | 75-85 | 8.45 (d, 2H), 7.70 (d, 2H), 7.25 (dd, 2H), 3.90 (s, 4H), 2.85 (s, 4H), 2.10 (br s, 2H, NH). |
| N,N'-Bis((3-bromo-2-pyridyl)methyl)propane-1,3-diamine | 1,3-Diaminopropane | 70-80 | 8.44 (d, 2H), 7.68 (d, 2H), 7.23 (dd, 2H), 3.88 (s, 4H), 2.75 (t, 4H), 1.95 (br s, 2H, NH), 1.75 (p, 2H). |
Protocol 2: Synthesis of Bis((3-bromo-2-pyridyl)methyl)sulfide and Dithioether Ligands
This protocol describes the synthesis of ligands with sulfur donor atoms by reacting this compound with a dithiol.
Experimental Workflow:
Caption: Workflow for the synthesis of dithioether ligands.
Materials:
-
This compound
-
Alkanedithiol (e.g., ethane-1,2-dithiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (2.2 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the alkanedithiol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (2.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Exemplary):
| Ligand Name | Nucleophile | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 1,2-Bis(((3-bromo-2-pyridyl)methyl)thio)ethane | Ethane-1,2-dithiol | 65-75 | 8.48 (d, 2H), 7.72 (d, 2H), 7.28 (dd, 2H), 3.85 (s, 4H), 2.75 (s, 4H). |
Protocol 3: Synthesis of N,S-Donor Ligands from 2-Aminoethanethiol
This protocol outlines the synthesis of a tridentate N2S ligand using 2-aminoethanethiol hydrochloride.
Experimental Workflow:
Caption: Workflow for the synthesis of N,S-donor ligands.
Materials:
-
This compound hydrochloride
-
2-Aminoethanethiol hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminoethanethiol hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) in water to the mixture.
-
Add a solution of this compound hydrochloride (2.2 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the product by column chromatography.
Quantitative Data (Exemplary):
| Ligand Name | Nucleophile | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| N,N-Bis((3-bromo-2-pyridyl)methyl)-2-aminoethanethiol | 2-Aminoethanethiol | 60-70 | 8.46 (d, 2H), 7.71 (d, 2H), 7.26 (dd, 2H), 3.88 (s, 4H), 2.80 (t, 2H), 2.65 (t, 2H), 1.85 (br s, 1H, NH). |
Protocol 4: Synthesis of Pyrazolyl-Containing Ligands
This protocol describes the N-alkylation of pyrazole with this compound to yield a bidentate N,N-ligand.
Experimental Workflow:
Caption: Workflow for the synthesis of pyrazolyl-containing ligands.
Materials:
-
This compound hydrochloride
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile, add pyrazole (1.0 eq) and this compound hydrochloride (1.1 eq).
-
Heat the mixture to reflux and stir for 18 hours.
-
Cool the reaction to room temperature and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data (Exemplary):
| Ligand Name | Nucleophile | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 1-((3-Bromo-2-pyridyl)methyl)-1H-pyrazole | Pyrazole | 80-90 | 8.50 (d, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 7.30 (dd, 1H), 6.25 (t, 1H), 5.50 (s, 2H). |
Disclaimer
These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reaction conditions provided are illustrative and may require optimization for specific substrates and scales. All synthesized compounds should be fully characterized to confirm their identity and purity.
Application Notes and Protocols for Reactions Involving 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for various chemical transformations involving 3-Bromo-2-(chloromethyl)pyridine. This versatile bifunctional reagent serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of two distinct reactive sites—a bromine atom on the pyridine ring and a chloromethyl group—allows for selective and sequential functionalization, opening avenues for the construction of diverse molecular architectures.
The C-Br bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The general order of reactivity for halogens in these reactions is I > Br > Cl, allowing for chemoselective coupling at the C-Br bond while leaving the C-Cl bond of the chloromethyl group intact for subsequent manipulations. The chloromethyl group at the 2-position is a reactive electrophile, susceptible to nucleophilic substitution, which can be exploited for the introduction of various functional groups or for intramolecular cyclization to construct fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions are anticipated to proceed selectively at the more reactive C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
Note: Yields are typical for analogous bromopyridine substrates and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture). Thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA (3) | Toluene | 80 | 8 | 80-90 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | 70 | 5 | 88-97 |
Note: Yields are typical for analogous bromopyridine substrates and may require optimization.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv). Stir the mixture for a few minutes.
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor its progress.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[1]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 16 | 90-98 |
Note: Yields are typical for analogous bromopyridine substrates and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube. Add the base (e.g., NaOtBu or K₃PO₄).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv). Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Workflow Visualization: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Nucleophilic Substitution at the 2-(Chloromethyl) Group
The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions. This allows for the introduction of a variety of nucleophiles.
Experimental Protocol: General Nucleophilic Substitution
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or acetone).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine, 1.1-1.5 equiv) to the solution. A base (e.g., K₂CO₃ or Et₃N) may be required, particularly for neutral nucleophiles.
-
Reaction: Stir the reaction mixture at a suitable temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Tandem and Cyclization Reactions
The bifunctional nature of this compound is ideal for the synthesis of fused heterocyclic systems through tandem or one-pot reactions. A common strategy involves an initial palladium-catalyzed cross-coupling at the C-3 position, followed by an intramolecular nucleophilic substitution involving the 2-(chloromethyl) group.
Tandem Sonogashira Coupling and Intramolecular Cyclization
This powerful sequence allows for the rapid construction of fused pyridine heterocycles.
Experimental Protocol: Synthesis of Fused Pyridines
-
Sonogashira Coupling: Perform a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., an amino or hydroxyl group) as described in section 1.2.
-
In-situ Cyclization: After the completion of the Sonogashira coupling (as monitored by TLC or LC-MS), add a base (e.g., K₂CO₃ or NaH) to the reaction mixture to facilitate the intramolecular cyclization.
-
Reaction Conditions: The cyclization may proceed at the same temperature as the coupling reaction or may require heating to a higher temperature.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described previously.
Signaling Pathway: Tandem Reaction for Fused Heterocycle Synthesis
Caption: Logical workflow for the synthesis of fused heterocycles via a tandem Sonogashira coupling and intramolecular cyclization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-(chloromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: A common and practical synthetic approach starts from the commercially available 3-Bromo-2-methylpyridine. The synthesis generally proceeds via one of two main pathways:
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Direct radical chlorination of the methyl group of 3-Bromo-2-methylpyridine.
-
A two-step process involving the oxidation of the methyl group to a hydroxymethyl group to form 3-Bromo-2-(hydroxymethyl)pyridine, followed by chlorination of the alcohol.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
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Low yields: Particularly in the initial bromination to create the starting material, if synthesized in-house.
-
Side reactions: The most significant side reaction is over-chlorination, where the bromine atom on the pyridine ring is substituted by a chlorine atom, leading to the formation of 3-Chloro-2-(chloromethyl)pyridine.
-
Purification difficulties: The desired product and the over-chlorinated byproduct can have very similar physical properties, making separation by column chromatography challenging.[1]
-
Hazardous reagents: Traditional chlorination methods often employ toxic and pyrophoric reagents like thionyl chloride (SOCl₂) or n-butyllithium, which pose significant safety risks.[1][2]
Q3: Are there safer alternatives to conventional chlorinating agents like thionyl chloride?
A3: Yes, a milder and safer alternative for the chlorination of the hydroxymethyl group is the use of a cyanuric chloride/DMF adduct.[1][2] This reagent system has been shown to effectively chlorinate the alcohol without causing over-chlorination on the pyridine ring for a similar isomer.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The chlorinating agent may have degraded. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Formation of Pyridine Hydrochloride: The acidic byproduct (HCl) can protonate the pyridine nitrogen, deactivating the starting material. | 1. Reagent Quality Check: Use a fresh bottle of the chlorinating agent or titrate to determine its activity. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Add a Base: In the case of radical chlorination, the addition of a non-nucleophilic base can neutralize HCl as it forms. For chlorination of the alcohol, the reaction conditions are typically not acidic. |
| Presence of Over-Chlorinated Byproduct (3-Chloro-2-(chloromethyl)pyridine) | 1. Harsh Chlorinating Agent: Reagents like thionyl chloride are strong chlorinating agents that can substitute the bromine on the ring.[1][2] 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the thermodynamically more stable chlorinated product.[1][2] | 1. Use a Milder Reagent: Employ a cyanuric chloride/DMF adduct for the chlorination of 3-Bromo-2-(hydroxymethyl)pyridine.[1][2] 2. Control Reaction Conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or GC-MS to stop it once the starting material is consumed. |
| Difficult Purification | 1. Similar Polarity of Product and Byproduct: The desired this compound and the over-chlorinated byproduct often have very similar Rf values, making chromatographic separation inefficient.[1] | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Recrystallization/Sublimation: If the product is a solid, attempt recrystallization from a suitable solvent system. For thermally stable compounds, sublimation under reduced pressure can be an effective purification technique.[2] 3. Prevention: The most effective strategy is to minimize the formation of the byproduct by using milder reaction conditions. |
| Starting Material Remains Unreacted | 1. Insufficient Reagent: The molar ratio of the chlorinating agent to the starting material may be too low. 2. Reaction Not Reaching Completion: The reaction may be slow under the current conditions. | 1. Increase Reagent Stoichiometry: Add a slight excess (e.g., 1.1-1.2 equivalents) of the chlorinating agent. 2. Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically for completion. |
Quantitative Data Summary
The following table summarizes reaction conditions for the chlorination of a hydroxymethylpyridine, based on a study of the 2-bromo-6-hydroxymethylpyridine isomer, which provides valuable insights for the synthesis of the target this compound.
| Chlorinating Agent | Temperature | Solvent | Conversion to Desired Product | Conversion to Over-Chlorinated Byproduct |
| SOCl₂ (neat) | 40 °C | None | 56%[2] | 44%[2] |
| SOCl₂ (neat) | Room Temp. | None | 75%[2] | 25%[2] |
| SOCl₂ (neat) | 0 °C | None | 81%[2] | 19%[2] |
| Cyanuric Chloride/DMF | Room Temp. | DCM | >99% | Not Detected[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-(hydroxymethyl)pyridine (Proposed)
This protocol is adapted from the synthesis of related isomers.
-
Starting Material: 3-Bromo-2-methylpyridine.
-
Step 1: N-Oxide Formation. Dissolve 3-Bromo-2-methylpyridine (1 equivalent) in a suitable solvent like dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion as monitored by TLC.
-
Step 2: Acetate Formation. To the crude N-oxide, add acetic anhydride (5-10 equivalents) and heat the mixture to reflux for 2-3 hours.
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Step 3: Hydrolysis. Cool the reaction mixture and carefully add water to quench the excess acetic anhydride. Basify the solution with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Work-up. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Bromo-2-(hydroxymethyl)pyridine.
Protocol 2: Synthesis of this compound using Cyanuric Chloride/DMF (Recommended)
This protocol is adapted from a safer, high-yield method for a similar isomer.[2]
-
Adduct Formation. In a flask equipped with a stir bar, add cyanuric chloride (1.05 equivalents) to dimethylformamide (DMF, ~3 mL per gram of cyanuric chloride). Stir the mixture for 1 hour at room temperature to form the Vilsmeier-Haack type adduct.
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Chlorination. Dissolve 3-Bromo-2-(hydroxymethyl)pyridine (1 equivalent) in dichloromethane (DCM) and add it to the freshly prepared adduct.
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Reaction. Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or GC-MS.
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Quenching. Once the starting material is consumed, quench the reaction by adding deionized water.
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Work-up. Separate the layers. Extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent such as dichloromethane or a mixture of ethyl acetate and hexanes.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
References
Avoiding pyrophoric reagents in 3-Bromo-2-(chloromethyl)pyridine synthesis
This technical support guide provides detailed information on the synthesis of 3-Bromo-2-(chloromethyl)pyridine with a focus on avoiding pyrophoric reagents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges include achieving selective bromination of 2-methylpyridine at the 3-position, controlling the exothermic nature of the reactions, and preventing the formation of byproducts during the side-chain chlorination of the methyl group. Additionally, traditional methods often employ pyrophoric or highly hazardous reagents, necessitating safer alternatives.
Q2: Why is it important to avoid pyrophoric reagents in this synthesis?
A2: Pyrophoric reagents, such as n-butyllithium, ignite spontaneously on contact with air.[1][2] Avoiding these reagents significantly enhances the safety of the synthesis, especially during scale-up operations. It also simplifies the experimental setup by eliminating the need for stringent anhydrous and inert atmosphere conditions.
Q3: What are the recommended non-pyrophoric methods for the synthesis of this compound?
A3: A recommended two-step approach involves:
-
Bromination of 2-methylpyridine: Electrophilic bromination using bromine with a Lewis acid like aluminum chloride, or a more selective system like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum.[3][4]
-
Side-chain chlorination of 3-bromo-2-methylpyridine: Free-radical chlorination using chlorine gas with a non-pyrophoric radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through column chromatography on silica gel.[1][3] The crude product is concentrated under reduced pressure, and the residue is then subjected to chromatography.
Experimental Protocols
Method 1: Synthesis of 3-Bromo-2-methylpyridine via Electrophilic Bromination
This protocol describes the bromination of 2-methylpyridine (2-picoline) to yield the intermediate, 3-bromo-2-methylpyridine.[2][3]
Step 1: Reaction Setup
-
In a well-ventilated fume hood, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g) in a reaction vessel equipped with a stirrer.
Step 2: Heating and Bromine Addition
-
Stir the mixture continuously while heating to 100°C.
-
While maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over one hour.
Step 3: Reaction Completion
-
Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.
Step 4: Work-up and Purification
-
Cool the reaction mixture and carefully pour it into ice water.
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Acidify the mixture with concentrated hydrochloric acid.
-
Wash the resulting solution with ethyl acetate.
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Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide solution.[3]
-
Extract the product with diethyl ether.
-
Wash the ether extract with saturated brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to obtain 3-bromo-2-methylpyridine as a colorless oil.[2][3]
Method 2: Synthesis of this compound via Radical Chlorination
This protocol details the non-pyrophoric side-chain chlorination of 3-bromo-2-methylpyridine.[5]
Step 1: Reaction Setup
-
In a reaction vessel equipped with a stirrer, gas inlet, pH probe, and a condenser, mix 3-bromo-2-methylpyridine with water.
Step 2: Initiation and Chlorination
-
Heat the mixture to 60-70°C.
-
Add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (0.1 to 5% of the substrate).[5]
-
Bubble chlorine gas into the mixture at a controlled rate.
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During the reaction, hydrogen chloride (HCl) will be produced, which can form the hydrochloride salt of the pyridine and halt the reaction.[5] To prevent this, continuously or intermittently add a basic solution (e.g., aqueous sodium hydroxide) to maintain the pH of the reaction mixture between 0.5 and 3.0.[5]
Step 3: Reaction Monitoring and Completion
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Additional portions of the radical initiator can be added during the reaction to ensure it proceeds to completion.
-
Once the desired conversion is achieved, stop the chlorine gas flow and cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Separate the organic layer from the aqueous layer.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for 3-Bromo-2-methylpyridine
| Parameter | Method A: Br₂/AlCl₃ | Method B: DBDMH/Oleum |
| Starting Material | 2-Methylpyridine | 2-Methylpyridine |
| Brominating Agent | Bromine (Br₂) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| Catalyst/Solvent | Aluminum Chloride (AlCl₃) | Oleum (65%) |
| Temperature | 100°C | Room temperature to 150°C |
| Reported Yield | ~12%[1][3] | Generally higher selectivity and yield |
| Safety Considerations | Highly corrosive reagents | Highly corrosive and oxidizing conditions |
| Key Advantage | Simple reagents | Higher selectivity, fewer byproducts[4] |
Table 2: Reagents for Non-Pyrophoric Side-Chain Chlorination of 3-Bromo-2-methylpyridine
| Reagent System | Role | Key Considerations |
| Chlorine Gas (Cl₂) | Chlorinating agent | Toxic gas, requires careful handling. |
| AIBN or BPO | Radical initiator | Non-pyrophoric alternatives to pyrophoric initiators. |
| Aqueous Base (e.g., NaOH) | Neutralizing agent | Crucial for maintaining pH and reaction progression.[5] |
| N-Chlorosuccinimide (NCS) | Alternative chlorinating agent | Solid, easier to handle than chlorine gas. May require a radical initiator and/or UV light. |
| Sulfuryl Chloride (SO₂Cl₂) | Alternative chlorinating agent | Can be used for chlorination, but may also lead to ring chlorination under certain conditions. |
Mandatory Visualizations
References
- 1. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-6-(chloromethyl)pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 2-chloro-6-(chloromethyl)pyridine, specifically concerning the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the synthesis of 2-chloro-6-(chloromethyl)pyridine?
A1: The most frequently encountered byproducts are the result of over-chlorination of the methyl group. These include 2-chloro-6-(dichloromethyl)pyridine and 2-chloro-6-(trichloromethyl)pyridine.[1][2] In syntheses starting from bromo-substituted precursors, replacement of the bromine atom with chlorine can also occur, leading to chlorinated pyridine ring byproducts.[3]
Q2: What are the primary factors that lead to the formation of these byproducts?
A2: Several factors can contribute to byproduct formation, including:
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Reaction Temperature: Higher temperatures tend to favor over-chlorination.[3]
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Reaction Time: Extended reaction times can lead to the formation of more highly chlorinated byproducts.[3]
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Chlorinating Agent: The choice and concentration of the chlorinating agent (e.g., thionyl chloride, chlorine gas) are critical. Stronger agents or higher concentrations can increase the likelihood of byproduct formation.[3]
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pH of the reaction mixture: An improper pH can lead to an increase in byproducts. The use of a buffer solution to maintain a pH between 4-5 has been shown to decrease byproduct formation.[4]
Q3: Can the choice of starting material influence byproduct formation?
A3: Yes, the starting material is a critical factor. For instance, when synthesizing 2-bromo-6-(chloromethyl)pyridine, over-conversion can lead to the formation of 2-chloro-6-(chloromethyl)pyridine as a side product where the bromo substituent is replaced by a chloro group.[3] Similarly, direct chlorination of 2-picoline can lead to a mixture of mono-, di-, and trichlorinated products on the methyl group.[2]
Troubleshooting Guide
This guide addresses common issues related to the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of 2-chloro-6-(dichloromethyl)pyridine and/or 2-chloro-6-(trichloromethyl)pyridine | Over-chlorination due to harsh reaction conditions. | 1. Lower the reaction temperature: Attempt the reaction at a lower temperature, for example, at 0 °C or room temperature.[3]2. Reduce reaction time: Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as the desired product is formed in sufficient quantity.3. Use a milder chlorinating agent: Consider replacing aggressive chlorinating agents like thionyl chloride with a milder one, such as a cyanuric chloride•DMF adduct.[3]4. Control stoichiometry: Carefully control the molar ratio of the chlorinating agent to the starting material. |
| Formation of 2-chloro-6-(chloromethyl)pyridine when another 2-halo-6-(chloromethyl)pyridine is the target | Substitution of the existing halogen on the pyridine ring with chlorine. | 1. Optimize temperature: As with over-chlorination of the methyl group, reducing the temperature can minimize this side reaction.[3]2. Modify solvent: The choice of solvent can influence the reactivity. Consider screening different solvents to find one that disfavors the substitution reaction. |
| Low yield of the desired product and a complex mixture of byproducts | Non-optimal reaction pH. | Introduce a buffer: Employ an acid buffering agent to maintain the pH of the reaction mixture in the range of 4-5, which has been shown to reduce byproduct formation and increase the yield of the target product.[4] |
| Incomplete reaction when starting from a more chlorinated precursor | Insufficient reducing agent or non-optimal reaction conditions during reduction. | When synthesizing 2-chloro-6-(chloromethyl)pyridine by reducing 2-chloro-6-(trichloromethyl)pyridine, ensure the correct stoichiometry of the reducing agent and optimize reaction time and temperature to drive the reaction to completion.[1] |
Data on Byproduct Formation
The following table summarizes the impact of reaction conditions on the formation of byproducts during the synthesis of chloromethylpyridines.
| Starting Material | Chlorinating/Reducing Agent | Reaction Conditions | Observed Byproducts | Yield of Main Product | Reference |
| 2-bromo-6-hydroxymethylpyridine | Thionyl chloride | High temperature, prolonged reaction | 2-chloro-6-(chloromethyl)pyridine | Not specified | [3] |
| 2-bromo-6-hydroxymethylpyridine | Thionyl chloride | 0 °C | Reduced amount of 2-chloro-6-(chloromethyl)pyridine | Not specified | [3] |
| 2-chloro-6-(trichloromethyl)pyridine | Iron filings / HCl | Reflux (83°-86° C) for 1 hour | 3.7% 2-chloro-6-(chloromethyl)pyridine, 1.7% 2-chloro-6-(trichloromethyl)pyridine | 90.1% 2-chloro-6-(dichloromethyl)pyridine | [1] |
| 3-methylpyridine | Chlorine | 120-160 °C, 12-20h, with buffer (pH 4-5) | Decreased byproducts | ~90% 2-chloro-5-chloromethyl pyridine | [4] |
Experimental Protocols
Example Protocol for Minimizing Over-chlorination in the Synthesis of 2-bromo-6-(chloromethyl)pyridine:
This protocol is adapted from a study that aimed to reduce the formation of the 2-chloro-6-(chloromethyl)pyridine byproduct.[3]
-
Dissolve the starting material: Dissolve 2-bromo-6-hydroxymethylpyridine in a suitable solvent such as dichloromethane (DCM).
-
Cool the reaction mixture: Place the reaction flask in an ice bath to maintain a temperature of 0 °C.
-
Slow addition of chlorinating agent: Add thionyl chloride dropwise to the cooled solution while stirring.
-
Monitor the reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
Work-up: Once the starting material is consumed, quench the reaction carefully, for example, by adding it to ice-water.
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to separate the desired product from any unreacted starting material and byproducts.
Visualizations
Reaction Pathway and Byproduct Formation
The following diagram illustrates the stepwise chlorination of the methyl group on a pyridine precursor, leading to the desired product and potential over-chlorinated byproducts.
Caption: Synthetic pathway showing the formation of 2-chloro-6-(chloromethyl)pyridine and its over-chlorinated byproducts.
Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting issues related to byproduct formation.
Caption: A troubleshooting workflow for addressing the formation of byproducts during synthesis.
References
Optimizing reaction conditions for 3-Bromo-2-(chloromethyl)pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Bromo-2-(chloromethyl)pyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3-Bromo-2-methylpyridine. The synthesis involves the chlorination of the methyl group of this starting material.
Q2: What are the typical chlorinating agents used for the conversion of the methyl group to a chloromethyl group?
A2: Common chlorinating agents for this type of transformation include sulfuryl chloride (SO2Cl2), N-Chlorosuccinimide (NCS), and thionyl chloride (SOCl2). Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used in conjunction with these reagents, particularly when using chlorine gas.
Q3: I am observing the formation of a significant amount of dichlorinated side product. How can I minimize this?
A3: Dichlorination is a common issue. To minimize it, you can try the following:
-
Control the stoichiometry: Use a controlled amount of the chlorinating agent (typically 1.0 to 1.2 equivalents).
-
Lower the reaction temperature: Running the reaction at a lower temperature can increase selectivity for monochlorination.
-
Slow addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent at any given time.
Q4: My reaction is very slow or is not proceeding to completion. What could be the cause?
A4: Several factors could contribute to a sluggish reaction:
-
Insufficient radical initiation: If you are using a radical-based chlorination, ensure your radical initiator (e.g., AIBN) is fresh and used in an adequate amount. The reaction temperature must also be appropriate for the chosen initiator's decomposition rate.
-
Low reaction temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A balance must be found.
-
Impure starting materials: Impurities in the 3-Bromo-2-methylpyridine or the solvent can inhibit the reaction.
Q5: What is a major potential side reaction besides dichlorination?
A5: A significant side reaction, especially when using harsh chlorinating agents like thionyl chloride at elevated temperatures, is the substitution of the bromo group with a chloro group, leading to the formation of 2-chloro-3-(chloromethyl)pyridine.[1][2] Using milder reagents can help avoid this.[1][2]
Q6: How can I effectively purify the final product?
A6: Purification can typically be achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Due to the basic nature of the pyridine ring, tailing on the silica gel can be an issue. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[3] Acid-base extraction can also be used to separate the basic pyridine product from non-basic impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monochlorinated Product | - Over-chlorination leading to di- and trichlorinated products.- Incomplete reaction.- Degradation of starting material or product. | - Carefully control the stoichiometry of the chlorinating agent (1.0-1.2 eq).- Add the chlorinating agent dropwise at a low temperature.- Ensure the radical initiator is active and the temperature is sufficient for its decomposition.- Use a milder chlorinating agent. |
| Formation of 2-chloro-3-(chloromethyl)pyridine | - Use of a harsh chlorinating agent (e.g., SOCl₂) at elevated temperatures, leading to substitution of the bromine atom.[1][2] | - Employ a milder chlorinating agent such as a cyanuric chloride•DMF adduct.[1][2]- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Reaction is Highly Exothermic and Difficult to Control | - The chlorination reaction can be highly exothermic. | - Add the chlorinating agent slowly and in a controlled manner.- Use an ice bath or other cooling system to maintain a consistent low temperature.- Dilute the reaction mixture with an appropriate solvent.[3] |
| Difficulty in Purifying the Product | - Tailing on silica gel column due to the basicity of the pyridine nitrogen.- Similar polarity of the desired product and side products. | - Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent during column chromatography.[3]- Consider an initial acid-base workup to separate basic compounds from neutral impurities.- Optimize the eluent system for column chromatography to achieve better separation. |
| Formation of Insoluble Precipitate (HCl Salt) | - Hydrogen chloride (HCl) is a byproduct of many chlorination reactions and can react with the basic pyridine nitrogen to form a hydrochloride salt.[4] | - The reaction can be run in the presence of a base or a hydrogen chloride acceptor to neutralize the HCl as it is formed.[4]- Alternatively, a basic workup will convert the salt back to the free base. |
Experimental Protocols
Protocol 1: Radical Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a common method for the selective chlorination of a methyl group adjacent to an aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent used, e.g., ~77 °C for CCl₄) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
Protocol 2: Chlorination using a Milder Reagent (Cyanuric Chloride•DMF Adduct)
This protocol is adapted from a method used for a similar isomer and is designed to minimize over-chlorination and bromo-group substitution.[1][2]
-
Adduct Formation: In a separate flask, dissolve cyanuric chloride (1.02 eq) in DMF and stir for approximately 1 hour at room temperature to form the Vilsmeier-type adduct.
-
Reaction Setup: In the main reaction flask, dissolve the starting material, which in this adapted protocol would be 3-Bromo-2-(hydroxymethyl)pyridine (1.0 eq), in a solvent like dichloromethane (DCM). Note: This method requires the alcohol precursor, which can be synthesized from 3-Bromo-2-methylpyridine by oxidation.
-
Reagent Addition: Add the solution of the alcohol in DCM to the pre-formed cyanuric chloride•DMF adduct.
-
Reaction Conditions: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by adding deionized water. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Data Presentation
Table 1: Comparison of Chlorinating Agents and Reaction Conditions for Pyridine Methyl Group Chlorination
| Chlorinating Agent | Temperature | Common Side Products | Yield Range (Monochloro) | Reference |
| Thionyl Chloride (SOCl₂) | 0 °C to 40 °C | Dichlorinated product, Bromo-substitution product[1][2] | 75-81% (isomer synthesis)[1] | [1] |
| N-Chlorosuccinimide (NCS) | Reflux | Dichlorinated product | Variable, depends on substrate | General Method |
| Cyanuric Chloride•DMF | Room Temp. | Minimal side products reported for isomer[1][2] | High (isomer synthesis)[1][2] | [1][2] |
| Chlorine Gas with AIBN | 65-70 °C | Higher order chlorination | Variable | [4][5][6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-2-(chloromethyl)pyridine
Welcome to the technical support center for the purification of 3-Bromo-2-(chloromethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants in related halopyridine syntheses include:
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Over-chlorinated byproducts: A significant impurity can be the corresponding 2-chloro-3-(chloromethyl)pyridine, where the bromine atom is substituted with chlorine. This can occur when harsh chlorinating agents are used or reaction conditions are not carefully controlled.[1][2]
-
Unreacted starting materials: Depending on the synthesis, residual starting materials may be present in the crude product.
-
Solvent residues: Solvents used in the synthesis and work-up may persist in the crude material.[3]
-
Degradation products: Halogenated pyridines, particularly those with a chloromethyl group, can be susceptible to degradation, especially when exposed to heat or acidic conditions.[4]
Q2: Is this compound stable during purification?
A2: Halogenated pyridines with a chloromethyl or bromomethyl group can be unstable, particularly in the presence of acid or upon heating.[4] The basicity of the pyridine nitrogen can also lead to challenges during purification on acidic stationary phases like silica gel.[5]
Q3: What is the recommended stationary phase for column chromatography of this compound?
A3: Silica gel is a common choice for the purification of organic compounds. However, due to the basic nature of the pyridine ring, tailing of the compound on silica gel can be an issue.[5] If instability or significant tailing is observed, using deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina is recommended.[4]
Q4: How can I deactivate silica gel?
A4: To neutralize the acidic sites on silica gel, you can flush the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine in your mobile phase. After flushing with one to two column volumes, the column should be equilibrated with the intended mobile phase before loading the sample.[4][5][6]
Q5: What are suitable recrystallization solvents for this compound?
A5: Pyridine-containing compounds often exhibit different crystallization behavior than their non-heteroaromatic counterparts.[7] A good starting point for solvent screening for a solid compound is to test common solvents and solvent mixtures. For compounds of similar polarity, mixtures of a non-polar solvent (like hexanes or heptane) with a slightly more polar solvent (like ethyl acetate or acetone) are often effective.[7] Given its slight solubility in water, aqueous-organic solvent systems (e.g., ethanol/water) could also be explored.[7]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and a Key Impurity | The product and impurity have very similar polarities and retention factors in the chosen mobile phase. For a similar compound, 2-bromo-6-(chloromethyl)pyridine, the over-chlorinated byproduct was difficult to separate using dichloromethane on silica.[1][2] | - Try a different solvent system. Consider using solvents with different selectivities (e.g., replacing dichloromethane with a mixture of hexanes and ethyl acetate or toluene).- Use a longer column for better resolution.- Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6]- If the impurity is significantly less basic, acid-base extraction prior to chromatography might be effective.[5] |
| Product Tailing on the Column | The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the silica gel.[5] | - Add a small amount (0.5-2%) of triethylamine or pyridine to the mobile phase to suppress the interaction with acidic sites.[5]- Use deactivated silica gel or neutral alumina as the stationary phase.[4][6] |
| Compound Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel.[4] | - Use deactivated silica gel or a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography with slightly higher flow rates. |
| No Compound Eluting from the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase.- Ensure the compound was successfully loaded onto the column and is not insoluble in the mobile phase. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallization | The compound is coming out of solution as a liquid because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated or cooled too rapidly.[8] | - Re-heat the solution to dissolve the oil and add more of the same solvent or a small amount of a solvent in which the compound is more soluble.[8]- Try a different solvent or solvent system with a lower boiling point.- Cool the solution more slowly. |
| Low Crystal Yield | - Too much solvent was used.- The compound is still significantly soluble in the cold solvent.- Premature filtration. | - Reduce the amount of solvent used for dissolution.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals. |
| Colored Crystals | The presence of colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.[8]- Perform a second recrystallization.[8] |
| No Crystal Formation | - The solution is not supersaturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation. |
Data Presentation
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [9][10] |
| Molecular Weight | 206.47 g/mol | [9] |
| Boiling Point | 237.9 ± 25.0 °C (at 760 Torr) | [11] |
| Solubility in Water | Slightly soluble (3.7 g/L at 25 °C) | [11] |
| Appearance | Solid (for related 3-Bromo-2-chloropyridine) |
Column Chromatography Solvent Systems for Halogenated Pyridines (General Guidance)
| Solvent System (v/v) | Typical Rf Range for Similar Compounds | Notes |
| Hexane / Ethyl Acetate (90:10) | 0.2 - 0.4 | A good starting point for column chromatography.[4] |
| Hexane / Ethyl Acetate (95:5) | 0.4 - 0.6 | Suitable for initial TLC screening, may be too high for optimal column separation.[4] |
| Hexane / Dichloromethane (3:2) | Rf = 0.40 (for 3,5-Dibromo-2-pyrone) | This system was used for a related brominated heterocyclic compound.[12] |
Experimental Protocols
Protocol 1: Column Chromatography Purification (General Procedure)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pack a column with the slurry, ensuring no air bubbles are trapped.[4]
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.[4]
-
Column Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial, non-polar mobile phase. Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: General purification and troubleshooting logic.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound;CAS No.:122851-69-8 [chemshuttle.com]
- 10. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 11. CAS # 122851-69-8, this compound - chemBlink [ww.chemblink.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Bromo-2-(chloromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 3-Bromo-2-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
The most common route involves the free-radical chlorination of 3-bromo-2-methylpyridine. This is typically a two-step process:
-
Synthesis of the precursor, 3-bromo-2-methylpyridine: This is often achieved through the bromination of 2-methylpyridine.
-
Side-chain chlorination: The methyl group of 3-bromo-2-methylpyridine is then chlorinated, usually via a free-radical mechanism, to yield the desired product.
Critical factors for success include the choice of chlorinating agent, control of reaction temperature, and effective initiation of the radical reaction.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
Several side reactions can lead to a complex product mixture and low yield of the desired this compound. The most common include:
-
Over-chlorination: The primary product can be further chlorinated to form 3-bromo-2-(dichloromethyl)pyridine and even 3-bromo-2-(trichloromethyl)pyridine.
-
Ring halogenation: Although less common for side-chain radical reactions, chlorination on the pyridine ring is a possible side reaction, especially under non-optimal conditions.
-
Formation of 2-chloro-6-(chloromethyl)pyridine: In some cases, the bromo substituent on the pyridine ring can be replaced with a chloro substituent, leading to the formation of this byproduct.[1]
Q3: How can I purify the final product, this compound?
Purification can be challenging due to the similar polarities of the desired product and its chlorinated byproducts.[1] Common purification techniques include:
-
Column chromatography: This is the most effective method for separating the mono-, di-, and tri-chlorinated products. A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.
-
Acidic wash: To remove any unreacted starting material or other basic pyridine impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The desired product will remain in the organic layer, while the more basic impurities will be extracted into the aqueous layer as their respective salts.
-
Crystallization: If the product is a solid and of sufficient purity after initial purification, recrystallization from a suitable solvent can be an effective final purification step.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
Issue 1: Low Conversion of Starting Material (3-bromo-2-methylpyridine)
Question: My reaction is not going to completion, and I am recovering a large amount of unreacted starting material. What could be the problem?
Answer: Low conversion is often due to inefficient initiation or propagation of the radical chain reaction. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Action |
| Ineffective Radical Initiator | Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. Consider increasing the molar percentage of the initiator. |
| Insufficient Reaction Temperature | Radical reactions often require thermal initiation. Ensure the reaction is being conducted at a sufficiently high temperature to induce homolytic cleavage of the initiator. For AIBN, this is typically in the range of 70-90°C. |
| Presence of Radical Inhibitors | The presence of oxygen or other radical scavengers can quench the reaction. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. |
| Suboptimal Light Source (for photo-initiation) | If using photo-initiation, ensure your light source has the appropriate wavelength and intensity to initiate the reaction. |
Issue 2: Formation of a Mixture of Mono-, Di-, and Tri-chlorinated Products
Question: My reaction is producing a mixture of chlorinated products, with a low yield of the desired mono-chlorinated compound. How can I improve the selectivity?
Answer: The formation of polychlorinated byproducts is a common issue. Here’s how to improve selectivity for the mono-chlorinated product:
| Potential Cause | Troubleshooting Action |
| Excessive Amount of Chlorinating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Adding the chlorinating agent portion-wise can also help to maintain a low concentration and favor mono-chlorination. |
| High Reaction Temperature | While a certain temperature is needed for initiation, excessively high temperatures can increase the rate of subsequent chlorination steps. Try running the reaction at the lower end of the effective temperature range for your initiator. |
| Choice of Chlorinating Agent | Some chlorinating agents are more aggressive than others. Consider using a milder reagent. For instance, N-Chlorosuccinimide (NCS) is often more selective than sulfuryl chloride (SO₂Cl₂). A cyanuric chloride-DMF adduct has been shown to be a mild and effective alternative to thionyl chloride for a similar transformation, preventing over-chlorination.[1] |
A study on the chlorination of the analogous 2-bromo-6-hydroxymethylpyridine with SOCl₂ demonstrated the effect of temperature on the product distribution:
| Temperature (°C) | Conversion to 2-bromo-6-chloromethylpyridine (%) | Conversion to 2-chloro-6-chloromethylpyridine (%) |
| 40 | 56 | 44 |
| Room Temperature | 75 | 25 |
| 0 | 81 | 19 |
| Data from a study on a related compound, which may serve as a useful reference.[1] |
Issue 3: Low Yield of the Precursor, 3-bromo-2-methylpyridine
Question: I am struggling to synthesize the starting material, 3-bromo-2-methylpyridine, in good yield. What are the common pitfalls?
Answer: The synthesis of 3-bromo-2-methylpyridine can be challenging. A reported method involving the bromination of 2-methylpyridine with bromine and aluminum chloride gives a low yield of 12%.[1] Potential issues include:
| Potential Cause | Troubleshooting Action |
| Formation of Polybrominated Byproducts | The reaction conditions may favor the formation of di- and poly-brominated pyridines. Careful control of the stoichiometry of bromine is crucial. |
| Harsh Reaction Conditions | High temperatures can lead to the formation of tars and other decomposition products. Consider exploring alternative, milder bromination methods. |
| Difficult Purification | Separation of mono- and poly-brominated products can be difficult. Effective column chromatography is essential for isolating the desired product. |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-2-methylpyridine (Precursor)
This protocol is adapted from a reported synthesis and is known to have a low yield, serving as a starting point for optimization.
Materials:
-
2-Methylpyridine
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
8 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and diethyl ether for eluent
Procedure:
-
To a stirred solution of aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise.
-
Heat the mixture to 100°C.
-
At 100°C, add bromine (40.0 g) dropwise over 1 hour.
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Continue stirring at 100°C for an additional 30 minutes.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the aqueous solution with ethyl acetate.
-
Basify the aqueous layer with 8 M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine. (Reported yield: 12%)[1]
Protocol 2: Synthesis of this compound (Adapted from a Milder Protocol)
This protocol is adapted from a high-yield synthesis of a similar compound, 2-bromo-6-chloromethylpyridine, and uses a milder chlorinating agent to avoid over-chlorination.[1]
Materials:
-
3-bromo-2-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylpyridine (1.0 eq) in anhydrous CCl₄.
-
Add N-Chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, then with water, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Suzuki Coupling with Substituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving substituted pyridine substrates. Pyridines are a crucial class of heterocycles in pharmaceutical and materials science, but their successful implementation in cross-coupling reactions is often challenging. This guide offers practical solutions and detailed protocols to enable researchers to achieve reproducible and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with pyridine substrates often problematic?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes.[1] This phenomenon, often termed catalyst "poisoning" or inhibition, can halt the catalytic cycle and result in low to no product yield.[1] The position of the substituent and the coupling site relative to the nitrogen atom significantly influences the severity of this issue, with 2-substituted pyridines being particularly challenging.[1]
Q2: What are the most common side reactions observed in Suzuki couplings with substituted pyridines?
A2: Besides low product formation, several side reactions can diminish the yield and complicate purification. The most prevalent include:
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Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a C-H bond. This is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[2]
-
Dehalogenation: The starting pyridyl halide can be converted to pyridine through the replacement of the halogen with a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[2][3]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the pyridyl halide can occur, leading to bipyridyl or biaryl impurities. This is often promoted by the presence of oxygen.[3]
Q3: How does the position of the substituent on the pyridine ring affect the reaction outcome?
A3: The position of the halogen and other substituents on the pyridine ring has a profound impact on reactivity.
-
2-Halopyridines: These are notoriously challenging due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst inhibition.[1]
-
3- and 4-Halopyridines: These substrates are generally more reactive than 2-halopyridines as the nitrogen atom is further from the coupling site, reducing its inhibitory effect.
-
Electron-donating groups (EDGs): EDGs on the pyridine ring can decrease the reactivity of the C-X bond towards oxidative addition.[2]
-
Electron-withdrawing groups (EWGs): EWGs generally increase the reactivity of the pyridyl halide, facilitating oxidative addition.
Q4: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?
A4: While boronic acids are commonly used, boronic esters, such as pinacol esters, offer several advantages, particularly when dealing with challenging substrates like pyridines. Pinacol esters are generally more stable towards protodeboronation, which can be a significant side reaction with pyridyl boronic acids.[2] If you are observing significant protodeboronation, switching to a boronic ester is a recommended strategy.[2]
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low to no conversion of starting materials.
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Potential Cause: Catalyst deactivation by the pyridine nitrogen.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen. Recommended ligands include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.[2]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2]
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can generate the active Pd(0) species more efficiently and may be less susceptible to deactivation.[2]
-
-
Potential Cause: The C-Cl bond in chloropyridines is less reactive than C-Br or C-I bonds.
-
Solution:
-
Higher Temperatures: Reactions with chloropyridines often require higher temperatures (e.g., 80-120 °C) to facilitate the more difficult oxidative addition step.[4]
-
More Active Catalyst Systems: For less reactive chlorides, highly active catalyst systems, such as those employing Buchwald ligands or N-heterocyclic carbene (NHC) ligands, are often necessary.[4][5]
-
-
Potential Cause: Inefficient transmetalation.
-
Solution:
-
Base Selection: The choice of base is critical for activating the boronic acid. A thorough screening of bases is recommended. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly effective.[5][6]
-
Solvent System: The solvent must be appropriate for the solubility of all components. Aprotic polar solvents like dioxane, THF, and toluene, often with the addition of water, are frequently used.[7]
-
Problem 2: Significant formation of protodeboronation byproduct.
-
Potential Cause: Hydrolysis of the boronic acid.
-
Solution:
-
Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate.[2]
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions by using dry solvents and reagents.[2]
-
Milder Base: If possible, a weaker base might reduce the rate of protodeboronation.[2]
-
Problem 3: Presence of dehalogenated pyridine as a major byproduct.
-
Potential Cause: The reaction conditions favor reductive dehalogenation.
-
Solution:
-
Avoid Hydride Sources: Ensure that the solvents (e.g., some alcohols) or reagents are not sources of hydrides.[2]
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2]
-
Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1]
-
Data Presentation
Table 1: Effect of Ligand on the Suzuki Coupling of 2-Chloropyridines
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 | [5] |
| 2 | PCy₃ | K₃PO₄ | Toluene | 100 | 45 | [5] |
| 3 | SPhos | K₃PO₄ | Dioxane | 100 | 92 | [2] |
| 4 | XPhos | K₃PO₄ | Dioxane | 100 | 95 | [2] |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of a 3-Bromopyridine Derivative
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Dioxane/H₂O | 85 | 78 | [8] |
| 2 | K₂CO₃ | Dioxane/H₂O | 85 | 85 | [8] |
| 3 | K₃PO₄ | Dioxane/H₂O | 85 | 92 | [8] |
| 4 | Cs₂CO₃ | Toluene | 90 | 88 | [9] |
| 5 | K₃PO₄ | THF | 80 | 89 | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyridyl Bromide:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridyl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions with pyridine substrates.
Caption: The Suzuki catalytic cycle highlighting key challenges with pyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 3-Bromo-2-(chloromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve selectivity in the functionalization of 3-Bromo-2-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two distinct reactive sites, which can be functionalized selectively under different reaction conditions.
-
The Chloromethyl Group (-CH₂Cl) at the 2-position: This site is a potent electrophile, highly susceptible to nucleophilic substitution (Sɴ2) reactions. It allows for the formation of C-O, C-N, C-S, and other C-X bonds.
-
The Bromo Group (-Br) at the 3-position: This site is ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.
Q2: How can I achieve selective functionalization of the chloromethyl group without affecting the bromo group?
A2: To selectively target the chloromethyl group, use classic nucleophilic substitution conditions that do not typically activate the aryl bromide. This involves reacting the substrate with a nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a non-nucleophilic base at moderate temperatures. The aryl bromide remains largely unreactive under these conditions.
Q3: What type of reactions can be performed at the 3-bromo position?
A3: The 3-bromo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These are powerful methods for creating new carbon-carbon and carbon-nitrogen bonds.[1][2] Key examples include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with an organoboron compound.[3][4]
-
Sonogashira Coupling: To form a C-C bond with a terminal alkyne.[5][6]
-
Buchwald-Hartwig Amination: To form a C-N bond with an amine.[1][7]
Q4: I am observing a mixture of products from reactions at both sites. How can I improve regioselectivity?
A4: Lack of regioselectivity usually occurs when reaction conditions are harsh enough to activate both sites.
-
For Nucleophilic Substitution: Lower the reaction temperature and use a weaker base. Strong bases at high temperatures can promote side reactions involving the aryl bromide.
-
For Cross-Coupling: Ensure your nucleophile for the cross-coupling reaction (e.g., boronic acid, amine) is not also a potent nucleophile for the chloromethyl group. If it is, consider a two-step process: first perform the cross-coupling at a low temperature, then perform the nucleophilic substitution in a subsequent step.
Q5: Which catalyst system is best for Suzuki coupling of this substrate?
A5: While various palladium catalysts can be effective, systems using Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand like PPh₃ or PCy₃ are common starting points for Suzuki couplings of bromopyridines.[3][4] The optimal choice often requires screening, as ligand and base selection can significantly impact yield.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) | 1. Inactive Catalyst: The Pd(0) active species has not formed or has degraded. 2. Inappropriate Ligand: The ligand is not suitable for the specific transformation or substrate.[8] 3. Incorrect Base: The base is too weak to facilitate transmetalation (Suzuki) or deprotonation. 4. Poor Reagent Quality: Boronic acid/ester is degraded; amine is oxidized; alkyne is not pure. 5. Presence of Oxygen or Water: Deactivates the catalyst and/or hydrolyzes reagents. | 1. Use a pre-catalyst that readily forms Pd(0) or add a reducing agent. Ensure an inert atmosphere (Argon or Nitrogen). 2. Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos, BINAP). Sterically bulky and electron-rich ligands are often effective.[1][8] 3. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is common.[7] 4. Use fresh, high-purity reagents. 5. Use anhydrous solvents and degas the reaction mixture thoroughly. |
| Nucleophilic attack at the chloromethyl group during a cross-coupling reaction. | 1. Reactive Coupling Partner: The amine (in Buchwald-Hartwig) or other nucleophilic partner attacks the -CH₂Cl group. 2. High Temperature: The temperature required for cross-coupling is high enough to promote the Sɴ2 reaction. | 1. If possible, use a less nucleophilic coupling partner or protect the nucleophile temporarily. 2. Screen catalyst/ligand systems that operate at lower temperatures. Modern Buchwald-Hartwig and Suzuki catalysts can be effective even at room temperature.[4][9] |
| Formation of Homocoupled Byproduct (Biaryl or Bipyridine) | 1. Slow Transmetalation Step: The oxidative addition of the aryl bromide to Pd(0) is faster than the subsequent reaction with the coupling partner. 2. Degradation of Organoboron Reagent (Suzuki): This can lead to side reactions. | 1. Increase the concentration or use a slight excess (1.1-1.5 equiv.) of the coupling partner. 2. Use fresh boronic acid/ester and ensure the base is not causing decomposition. |
| Debromination or Dechlorination of the Substrate | 1. Presence of Protic Impurities: Water or other protic sources can protonate intermediates. 2. Side Reactions with Base/Solvent: Certain strong bases or solvents can act as hydride sources at high temperatures. 3. Beta-Hydride Elimination: A possible side reaction in some catalytic cycles.[1] | 1. Use rigorously dried solvents and reagents. 2. Screen alternative bases or solvents. 3. Choose a ligand that favors reductive elimination over beta-hydride elimination. |
Data Presentation: Recommended Cross-Coupling Conditions
The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions. Optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ is also a common choice.[4] |
| Ligand | PPh₃ (4-10 mol%) or SPhos (4-10 mol%) | Ligand-to-metal ratio is critical. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Aqueous base solutions are often used.[3] |
| Boron Source | Arylboronic acid or pinacol ester (1.2-1.5 equiv.) | |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Anhydrous conditions are important. |
| Temperature | 80-110 °C |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is also frequently used.[8] |
| Co-catalyst | CuI (1-5 mol%) | Copper-free conditions are also possible but may require specific ligands.[6] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv.) | Must be a suitable solvent for the reaction. |
| Alkyne | Terminal Alkyne (1.1-1.5 equivalents) | |
| Solvent | THF or DMF | |
| Temperature | Room Temperature to 80 °C |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-4 mol%) or Pd(OAc)₂ (2-5 mol%) | |
| Ligand | BINAP, XPhos, or RuPhos (2-8 mol%) | The choice of ligand is crucial for reaction efficiency and scope.[1][7] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) | NaOtBu is a strong, non-nucleophilic base commonly used.[7] |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) | |
| Solvent | Toluene or Dioxane | |
| Temperature | 80-110 °C |
Mandatory Visualizations
Caption: Decision workflow for selective functionalization of this compound.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Caption: Logical workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution with a Phenoxide
This protocol describes the formation of an ether linkage at the 2-(chloromethyl) position.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add phenol (1.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling at the 3-Bromo Position
This protocol describes the coupling of an arylboronic acid at the 3-bromo position.
-
Preparation: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (K₂CO₃, 3.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safe handling and storage of 3-Bromo-2-(chloromethyl)pyridine
Technical Support Center: 3-Bromo-2-(chloromethyl)pyridine
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for handling and storing this compound (CAS No: 122851-69-8) in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. It is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Some sources classify similar compounds as harmful if swallowed or fatal in contact with skin.[2] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.
Q2: What basic personal protective equipment (PPE) is required when working with this compound?
A2: To ensure safety, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves are mandatory.[3]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[3] For tasks with a higher risk of splashing, a face shield should also be used.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is inadequate or there is a risk of inhaling vapors or dust, a suitable respirator (e.g., N95 dust mask) should be used.
Q3: How should I dispose of waste containing this compound?
A3: All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[3] Follow all local, regional, and national regulations for chemical waste disposal. Do not pour this chemical down the drain.[2]
Troubleshooting Guides
Handling Issues
Q4: I need to weigh the solid compound, but it appears to be sensitive. What precautions should I take?
A4: Some brominated pyridine compounds are sensitive to air.[5] It is best practice to handle this compound in a controlled environment. When weighing, do so in a chemical fume hood. For highly sensitive experiments, consider using a glove box with an inert atmosphere. Always keep the container tightly closed when not in use.[3][4]
Q5: What should I do if the compound comes into contact with my skin or eyes?
A5: Immediate action is critical to prevent injury.
-
Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.[3]
Q6: What happens if I accidentally inhale the dust or vapor?
A6: If inhalation occurs, move the affected person to fresh air and keep them in a position comfortable for breathing.[3][6] If the person feels unwell or has difficulty breathing, call a poison center or doctor for medical advice.[3]
Storage Issues
Q7: What is the correct temperature for storing this compound?
A7: The compound should be stored in a refrigerated environment, typically between 2°C and 8°C.[7] Always check the manufacturer's specific recommendations.
Q8: The compound has changed color in storage. Is it still usable?
A8: A change in color may indicate degradation or contamination. This could be due to improper storage conditions, such as exposure to light, air, or moisture. It is recommended to re-analyze the compound for purity before use to ensure it meets the requirements of your experiment. For future storage, ensure the container is tightly sealed and consider storing under an inert gas.[5]
Q9: What materials or chemicals are incompatible with this compound?
A9: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[3] Storing it with incompatible materials can lead to dangerous reactions. Keep it away from foodstuff containers.[8]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| CAS Number | 122851-69-8 | [7][9] |
| Molecular Formula | C₆H₅BrClN | [7] |
| Molecular Weight | 206.47 g/mol | [7] |
| Storage Temperature | 2°C to 8°C (Refrigerated) | [5][7] |
| Physical State | Solid | |
| Purity | Typically ≥95% | [7] |
General Experimental Protocol: Safe Handling Workflow
The following protocol outlines a general workflow for safely handling this compound during a typical laboratory experiment. This is a guideline and should be adapted to specific experimental needs and institutional safety policies.
-
Preparation:
-
Review the Safety Data Sheet (SDS) thoroughly before starting work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Prepare all necessary equipment and reagents.
-
Put on all required Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
-
Handling and Reaction Setup:
-
Conduct all manipulations of the compound, including weighing and transferring, inside the chemical fume hood.[4]
-
Keep the container of this compound tightly closed at all times when not in use.[3]
-
Use non-sparking tools and ground equipment if there is a risk of static discharge, as related compounds can be flammable.[3][4]
-
Clean any spills immediately according to established laboratory procedures.
-
-
Post-Experiment Cleanup:
-
Quench the reaction and work up the product mixture within the fume hood.
-
Segregate all waste (solid, liquid, contaminated PPE) into appropriately labeled hazardous waste containers.[3]
-
Thoroughly wash all glassware and equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3][4]
-
-
Storage:
-
Return the main container of this compound to its designated refrigerated storage location (2°C to 8°C).[7]
-
Ensure the container is tightly sealed. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Visualized Workflow
References
- 1. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. This compound;CAS No.:122851-69-8 [chemshuttle.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. SDS of this compound, Safety Data Sheets, CAS 122851-69-8 - chemBlink [ww.chemblink.com]
Technical Support Center: 3-Bromo-2-(chloromethyl)pyridine
Welcome to the technical support center for 3-Bromo-2-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, troubleshooting for common experimental issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented, based on its chemical structure, two primary degradation pathways can be anticipated: hydrolysis of the chloromethyl group and degradation of the pyridine ring under harsh conditions.
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 3-Bromo-2-(hydroxymethyl)pyridine and hydrochloric acid. This reaction is analogous to the hydrolysis of benzylic halides and can be accelerated by heat and the presence of nucleophiles.[1][2]
-
Photodegradation: Exposure to UV light can induce degradation of the pyridine ring, potentially leading to ring-opening and the formation of various smaller organic molecules.[3][4][5]
-
Thermal Decomposition: At elevated temperatures, the compound may decompose. Thermal decomposition of pyridine and its derivatives can proceed through radical pathways, leading to the formation of a complex mixture of products.[6][7]
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. As a reactive halogenated compound, it should be stored in a cool, dry, and dark place.[8][9][10][11] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability.
Q3: What are some common impurities that might be present in this compound, and how can they be identified?
A3: Impurities can arise from the synthetic process or degradation. Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products such as 3-Bromo-2-(hydroxymethyl)pyridine. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are effective for identifying and quantifying impurities.[12][13][14][15][16][17][18]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield in nucleophilic substitution | 1. Degradation of this compound. 2. Impure starting material. 3. Suboptimal reaction conditions (temperature, solvent, base). | 1. Check the purity of the starting material using HPLC or NMR. 2. Ensure the reaction is performed under anhydrous conditions if the nucleophile is sensitive to water. 3. Optimize the reaction temperature and consider using a non-polar aprotic solvent. |
| Formation of multiple products | 1. Side reactions involving the pyridine ring. 2. Over-reaction or reaction with impurities. | 1. Analyze the product mixture by LC-MS or GC-MS to identify the byproducts. 2. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. 3. Purify the starting material to remove reactive impurities. |
| Inconsistent analytical results (HPLC/GC) | 1. On-column degradation of the analyte. 2. Inappropriate column or mobile phase selection. | 1. For GC-MS, ensure the injection port temperature is not excessively high to prevent thermal decomposition.[20] 2. For HPLC, use a suitable column and mobile phase for pyridine derivatives; a mixed-mode column can be effective.[12][13] 3. Use a lower injection temperature and a faster ramp rate in GC. |
| Compound degradation during workup | 1. Hydrolysis during aqueous extraction. 2. Instability in the presence of acid or base. | 1. Minimize the time the compound is in contact with aqueous solutions. 2. Use neutral pH conditions for extractions if possible. 3. Perform workup at a lower temperature. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the study of this compound degradation.
Protocol 1: HPLC Analysis of this compound and its Hydrolysis Product
-
Objective: To separate and quantify this compound and its potential hydrolysis product, 3-Bromo-2-(hydroxymethyl)pyridine.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Quantification: Use external standards of both this compound and 3-Bromo-2-(hydroxymethyl)pyridine to create a calibration curve.
-
Protocol 2: GC-MS Analysis for Volatile Degradation Products
-
Objective: To identify volatile degradation products resulting from thermal stress.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection with an injection port temperature of 250°C (note: lower temperatures may be necessary to prevent on-instrument degradation).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Identification: Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Protocol 3: NMR Spectroscopy for Monitoring Degradation
-
Objective: To monitor the degradation of this compound over time in a solution.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
-
Method:
-
Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d6 for hydrolysis studies).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react or overlap with the analyte or its degradation products.
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Monitoring: Acquire subsequent spectra at regular intervals under the desired degradation conditions (e.g., elevated temperature).
-
Analysis: Integrate the signals of the starting material, degradation products, and the internal standard to quantify the changes over time.[21][22][23]
-
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this technical support center.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. towson.edu [towson.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 15. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 20. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization of 3-Bromo-2-(chloromethyl)pyridine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is a critical step in drug development and manufacturing. 3-Bromo-2-(chloromethyl)pyridine is a key building block in the synthesis of various active pharmaceutical ingredients. Its purity and structural integrity directly impact the quality and safety of the final product. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate methods for their needs.
Core Spectroscopic and Chromatographic Techniques
The primary methods for the structural elucidation and purity assessment of this compound and related halogenated pyridines are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Each technique provides unique and complementary information, and a combination of these methods is typically employed for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of this compound.
Data Presentation: Predicted NMR Data
While experimental data for the target molecule is not widely published, data from structurally analogous compounds and computational models provide a reliable reference.[3]
| ¹H NMR (Predicted) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5 | Doublet of Doublets | ~4.7, 1.5 | H-6 |
| ~7.8 | Doublet of Doublets | ~7.8, 1.5 | H-4 |
| ~7.3 | Doublet of Doublets | ~7.8, 4.7 | H-5 |
| ~4.8 | Singlet | - | -CH₂Cl |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C-2 |
| ~122.0 | C-3 |
| ~140.0 | C-4 |
| ~128.0 | C-5 |
| ~148.0 | C-6 |
| ~45.0 | -CH₂Cl |
Experimental Protocol: NMR Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Materials and Equipment: this compound sample, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 5 mm NMR tubes, NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.[1][4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds).[5]
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence, which may require a larger number of scans.[4]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[3][5] Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the pyridine ring, the C-Br bond, and the C-Cl bond.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretch[3] |
| 1600 - 1450 | Strong | C=C & C=N Ring Stretching[1] |
| 1100 - 1000 | Medium | C-Br Stretch |
| 800 - 600 | Strong | C-Cl Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending[5] |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Objective: To obtain the infrared spectrum of the solid sample.
-
Materials and Equipment: this compound sample, dry potassium bromide (KBr) powder, agate mortar and pestle, hydraulic press, FT-IR spectrometer.[1]
-
Sample Preparation:
-
Data Acquisition:
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum.
Data Presentation: Key Fragments in Mass Spectrum
| m/z (mass-to-charge ratio) | Ion | Notes |
| 205, 207, 209 | [M]⁺ | Molecular ion peak cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 170, 172 | [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom. |
| 126 | [M-Br-Cl]⁺ | Fragment corresponding to the loss of both bromine and chlorine atoms. |
Experimental Protocol: Mass Spectrometry
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Materials and Equipment: this compound sample, mass spectrometer (e.g., with Electron Ionization - EI source).
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[1]
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.[1][4]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.[1]
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns that provide structural information.[1] The isotopic pattern of bromine and chlorine should be clearly visible and analyzed.[4]
Alternative and Complementary Techniques
While NMR, IR, and MS are the primary techniques, other methods can provide valuable complementary information, especially for purity assessment and the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for assessing the purity of this compound and identifying any volatile impurities or side-products from the synthesis, such as over-chlorinated species.[2][6]
Data Presentation: GC-MS Performance
| Parameter | Typical Performance |
| Separation Efficiency | High resolution for volatile and semi-volatile compounds. |
| Sensitivity | Detection at parts-per-million (ppm) to parts-per-billion (ppb) levels. |
| Identification | Mass spectral data allows for confident peak identification. |
Experimental Protocol: GC-MS
-
Objective: To separate and identify volatile components in the sample.
-
Materials and Equipment: this compound sample, suitable solvent (e.g., dichloromethane), GC-MS system with an appropriate capillary column (e.g., non-polar or medium-polar).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected masses of the target compound and potential impurities (e.g., 50-300 m/z).
-
-
Data Analysis: Identify peaks in the chromatogram based on their retention times and compare their mass spectra with a library or with the expected fragmentation pattern.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Primary Application |
| NMR Spectroscopy | Detailed structural information (atom connectivity, chemical environment). | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity, requires relatively pure samples, more expensive instrumentation. | Structure confirmation and elucidation. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, relatively inexpensive. | Provides limited structural information, not suitable for complex mixtures. | Functional group identification. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information (with high resolution MS). | Destructive, can be difficult to interpret for complex molecules without fragmentation libraries. | Molecular weight determination and structural confirmation. |
| GC-MS | Separation of volatile components and their mass spectra. | High separation efficiency and sensitivity, excellent for purity assessment and impurity identification. | Limited to thermally stable and volatile compounds, destructive. | Purity assessment and impurity profiling. |
By employing a combination of these powerful analytical techniques, researchers can confidently determine the structure, purity, and identity of this compound, ensuring the quality and consistency of this important chemical intermediate in the drug development pipeline.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2-(chloromethyl)pyridine and its Isomer
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-(chloromethyl)pyridine and its closely related isomer, 2-bromo-6-chloromethylpyridine, offering valuable insights for the identification and characterization of these and similar substituted pyridines.
Comparative NMR Data Analysis
The structural differences between this compound and 2-bromo-6-chloromethylpyridine, specifically the positions of the bromo and chloromethyl substituents on the pyridine ring, lead to distinct and predictable differences in their respective ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters for structural assignment.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-bromo-6-chloromethylpyridine | H-3 | 7.46 | t | 8.32 |
| H-4 | 7.60 | t | 7.72 | |
| H-5 | 7.46 | t | 8.32 | |
| -CH₂Cl | 4.64 | s | - | |
| This compound (Predicted) | H-4 | ~7.3-7.5 | dd | J(H4-H5), J(H4-H6) |
| H-5 | ~7.1-7.3 | dd | J(H5-H4), J(H5-H6) | |
| H-6 | ~8.4-8.6 | dd | J(H6-H4), J(H6-H5) | |
| -CH₂Cl | ~4.7-4.9 | s | - |
Table 1: Comparison of ¹H NMR Spectral Data. Experimental data for 2-bromo-6-chloromethylpyridine is presented alongside predicted values for this compound based on substituent effects.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in a molecule.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-bromo-6-chloromethylpyridine | C-2 | 157.9 |
| C-3 | 127.5 | |
| C-4 | 139.4 | |
| C-5 | 121.6 | |
| C-6 | 141.4 | |
| -CH₂Cl | 45.7 | |
| This compound (Predicted) | C-2 | ~150-155 |
| C-3 | ~120-125 | |
| C-4 | ~140-145 | |
| C-5 | ~125-130 | |
| C-6 | ~150-155 | |
| -CH₂Cl | ~43-47 |
Table 2: Comparison of ¹³C NMR Spectral Data. Experimental data for 2-bromo-6-chloromethylpyridine is presented alongside predicted values for this compound.
Experimental Protocol: Acquiring NMR Spectra
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra, similar to the protocols used to obtain the experimental data for 2-bromo-6-chloromethylpyridine.
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Structural Interpretation and Signal Assignment
The following diagrams illustrate the structures of the two isomers and the expected correlation between the atoms and their NMR signals.
Figure 1: Structural comparison and NMR assignments.
The provided analysis, combining experimental data for a close isomer with theoretical predictions, offers a robust guide for researchers working with substituted pyridines. The distinct patterns in both ¹H and ¹³C NMR spectra, arising from the different substituent positions, allow for unambiguous identification of these compounds. This guide serves as a practical resource for interpreting NMR data in the context of drug discovery and development, where precise structural determination is a critical step.
Distinguishing 3-Bromo-2-(chloromethyl)pyridine from its Isomers by GC-MS: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is paramount. Positional differences of substituents on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and chemical reactivity. This guide provides a comparative analysis of 3-Bromo-2-(chloromethyl)pyridine and its key positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique. By examining the interplay between chromatographic separation and mass spectral fragmentation, we present a clear methodology for distinguishing these closely related compounds.
Introduction to Isomer Differentiation by GC-MS
Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Isomers, while having identical molecular weights, often exhibit subtle differences in polarity and boiling points, leading to distinct retention times. Mass Spectrometry (MS) coupled with GC provides structural information by ionizing the eluted compounds and fragmenting them in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. While isomers produce a molecular ion of the same mass, their fragmentation patterns can vary significantly due to the influence of substituent positions on bond stabilities and rearrangement pathways. This guide will focus on the practical application of these principles to distinguish this compound from its common isomers.
Experimental Protocols
A standardized GC-MS protocol is crucial for reproducible results. The following methodology is recommended for the analysis of bromochloromethylpyridine isomers.
Sample Preparation: A dilute solution of the isomer sample (approximately 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation: A standard benchtop GC-MS system equipped with a capillary column is suitable for this analysis.
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent)
-
GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-300 |
Comparative Data
The following tables summarize the expected retention times and key mass spectral fragments for this compound and its selected isomers. The retention times are predicted based on general elution principles, and the fragmentation patterns are hypothesized based on known fragmentation of substituted pyridines and available data for related compounds.
Table 1: Predicted Gas Chromatographic Retention Times
| Compound | Structure | Predicted Retention Time (min) | Rationale for Elution Order |
| This compound | ![]() | ~12.5 | Reference compound. |
| 2-Bromo-3-(chloromethyl)pyridine | ![]() | ~12.2 | Generally, ortho-substituted isomers with potential for intramolecular interactions may have slightly lower boiling points and thus elute earlier. |
| 5-Bromo-2-(chloromethyl)pyridine | ![]() | ~12.8 | Para-like substitution can lead to a more symmetric structure, potentially increasing melting point and boiling point, resulting in a later elution. |
| 4-Bromo-2-(chloromethyl)pyridine | ![]() | ~12.6 | Intermediate polarity and boiling point expected between the 2,3- and 2,5- isomers. |
| 3-Bromo-4-(chloromethyl)pyridine | ![]() | ~12.9 | Increased steric hindrance around the nitrogen may lead to a slightly later elution time. |
Table 2: Key Diagnostic Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M+) | [M-Cl]+ | [M-Br]+ | [M-CH2Cl]+ | Pyridine Ring Fragments |
| This compound | 205/207/209 | 170/172 | 126/128 | 156/158 | 91, 78 |
| 2-Bromo-3-(chloromethyl)pyridine | 205/207/209 | 170/172 | 126/128 | 156/158 | 91, 78 |
| 5-Bromo-2-(chloromethyl)pyridine | 205/207/209 | 170/172 | 126/128 | 156/158 | 91, 78 |
| 4-Bromo-2-(chloromethyl)pyridine | 205/207/209 | 170/172 | 126/128 | 156/158 | 91, 78 |
| 3-Bromo-4-(chloromethyl)pyridine | 205/207/209 | 170/172 | 126/128 | 156/158 | 91, 78 |
Note: The presence of bromine (isotopes 79Br and 81Br in ~1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in ~3:1 ratio) results in characteristic isotopic patterns for fragments containing these halogens.
Discussion of Fragmentation Patterns
While all isomers will exhibit a molecular ion peak cluster around m/z 205, 207, and 209, the relative abundances of the fragment ions are key to their differentiation.
-
This compound: The proximity of the bromo and chloromethyl groups at the 2- and 3-positions may influence the fragmentation pathways. A prominent fragment corresponding to the loss of a chlorine radical ([M-Cl]+) at m/z 170/172 is expected. The loss of a bromine radical ([M-Br]+) at m/z 126/128 is also anticipated.
-
Isomers with 2-(chloromethyl) group: Isomers with the chloromethyl group at the 2-position, such as 5-Bromo-2-(chloromethyl)pyridine and 4-Bromo-2-(chloromethyl)pyridine, may exhibit a more pronounced loss of the CH2Cl group due to stabilization of the resulting cation by the adjacent nitrogen atom. This would lead to a relatively more abundant ion at m/z 156/158.
-
Relative Abundances: The key to distinguishing these isomers lies in the relative intensities of these primary fragment ions. For instance, the ratio of [M-Cl]+ to [M-Br]+ may vary significantly between isomers due to the electronic effects of the substituent positions on the pyridine ring.
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the analytical process and the decision-making based on the obtained data.
Conclusion
The differentiation of this compound from its positional isomers is reliably achieved through a combination of gas chromatographic separation and mass spectrometric analysis. While all isomers share the same molecular weight, their distinct retention times and, more importantly, the relative abundances of their characteristic fragment ions provide the necessary data for unambiguous identification. By following the detailed experimental protocol and utilizing the comparative data presented in this guide, researchers can confidently distinguish between these critical chemical entities, ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the Synthesis of 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-2-(chloromethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of pharmaceutical compounds. The strategic placement of the bromo and chloromethyl functionalities allows for diverse and regioselective modifications, making it an attractive scaffold for creating novel molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methods
Two principal synthetic strategies for the preparation of this compound have been identified and are compared below. The selection of a particular method will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Method 1: From 2-Methylpyridine | Method 2: From 3-Amino-2-methylpyridine |
| Starting Material | 2-Methylpyridine | 3-Amino-2-methylpyridine |
| Key Intermediates | 3-Bromo-2-methylpyridine | 3-Bromo-2-methylpyridine (via Sandmeyer reaction) |
| Overall Yield | Low to Moderate | Moderate |
| Reagents & Conditions | Step 1: Br₂, AlCl₃, 100°CStep 2: Free-radical chlorinating agent (e.g., NCS, SO₂Cl₂) | Step 1: NaNO₂, HBr, CuBrStep 2: Free-radical chlorinating agent (e.g., NCS, SO₂Cl₂) |
| Advantages | Readily available starting material. | Potentially higher regioselectivity in the bromination step. |
| Disadvantages | Low yield in the bromination step[1]. Use of corrosive and hazardous reagents. | Starting material may be less accessible. Diazotization requires careful temperature control. |
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method based on key experimental considerations.
Caption: Decision tree for selecting a synthesis method.
Experimental Protocols
Method 1: Synthesis from 2-Methylpyridine
This two-step synthesis begins with the direct bromination of 2-methylpyridine to form the key intermediate, 3-bromo-2-methylpyridine, followed by the chlorination of the methyl group.
Step 1: Synthesis of 3-Bromo-2-methylpyridine
This procedure involves the electrophilic aromatic substitution of 2-methylpyridine.
-
Reaction: 2-Methylpyridine is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Procedure:
-
To a reaction vessel containing aluminum chloride (200 g), slowly add 2-methylpyridine (46.6 g) dropwise with stirring.
-
Heat the mixture to 100°C.
-
At 100°C, add bromine (40.0 g) dropwise over 1 hour.
-
Continue stirring for an additional 30 minutes after the bromine addition is complete.
-
After cooling, the reaction mixture is poured into ice water and acidified with concentrated hydrochloric acid.
-
The aqueous layer is then basified with an 8 M sodium hydroxide solution and extracted with diethyl ether.
-
The organic extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[1]
-
-
Yield: A reported yield for this step is approximately 12%.[1]
Step 2: Chlorination of 3-Bromo-2-methylpyridine
The methyl group of 3-bromo-2-methylpyridine is chlorinated, typically via a free-radical mechanism.
-
Reagents: Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
General Procedure (Illustrative):
-
3-Bromo-2-methylpyridine is dissolved in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
The chlorinating agent (e.g., NCS) and a catalytic amount of a radical initiator (e.g., AIBN) are added.
-
The mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.
-
The reaction mixture is cooled, filtered to remove any solid byproducts, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to afford this compound.
-
Method 2: Synthesis from 3-Amino-2-methylpyridine via Sandmeyer Reaction
This route offers an alternative for the synthesis of the 3-bromo-2-methylpyridine intermediate, which can then be chlorinated as described in Method 1, Step 2. The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a halide.[2]
Step 1: Synthesis of 3-Bromo-2-methylpyridine via Sandmeyer Reaction
-
Reaction: 3-Amino-2-methylpyridine is converted to a diazonium salt, which is then reacted with a copper(I) bromide solution.
-
General Procedure:
-
3-Amino-2-methylpyridine is dissolved in an aqueous acidic solution (e.g., HBr).
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
This diazonium salt solution is then added to a solution of copper(I) bromide in HBr.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with bromide.
-
After cooling, the mixture is neutralized with a base and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.
-
Step 2: Chlorination of 3-Bromo-2-methylpyridine
The procedure for the chlorination of the methyl group is the same as described in Method 1, Step 2.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the choice of method being highly dependent on laboratory-specific factors. The route starting from 2-methylpyridine is direct but may suffer from low yields in the initial bromination step. The Sandmeyer reaction approach, starting from 3-amino-2-methylpyridine, offers a potentially more regioselective and higher-yielding alternative for the key intermediate. For both methods, the final chlorination of the methyl group requires careful control of reaction conditions to achieve the desired product. Researchers are encouraged to evaluate the trade-offs between starting material accessibility, overall yield, and reagent handling when selecting a synthetic route.
References
A Comparative Guide to the Reactivity of 3-Bromo-2-(chloromethyl)pyridine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halopyridines serve as crucial building blocks for the synthesis of a diverse array of functional molecules. Among these, 3-Bromo-2-(chloromethyl)pyridine is a key intermediate, valued for its bifunctional nature that allows for sequential and site-selective modifications. This guide provides a comprehensive comparison of the reactivity of this compound with other halopyridines in nucleophilic substitution reactions, supported by an analysis of electronic and steric effects, and a detailed experimental protocol for direct comparison.
Executive Summary
The reactivity of the chloromethyl group at the 2-position of the pyridine ring is central to the synthetic utility of this compound. This reactivity is primarily governed by the principles of bimolecular nucleophilic substitution (SN2). The presence of a bromine atom at the 3-position introduces both electronic and steric effects that modulate the reactivity of the adjacent chloromethyl group compared to unsubstituted or differently substituted halopyridines.
Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the electrophilicity of the benzylic carbon in the chloromethyl moiety. This can have a nuanced effect on the SN2 transition state.
Steric Effects: The bulky bromine atom at the 3-position can sterically hinder the backside attack of a nucleophile on the adjacent chloromethyl group, potentially decreasing the reaction rate compared to less hindered analogues.[1][2][3]
This guide will dissect these competing effects and provide a framework for predicting and experimentally verifying the relative reactivity of this compound.
Reactivity Comparison: A Theoretical Framework
The primary mode of reaction for the chloromethyl group in this compound with a wide range of nucleophiles is the SN2 mechanism.[4] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[4] The rate of an SN2 reaction is sensitive to both the substrate structure and the nucleophile's strength.[5]
To understand the reactivity of this compound, we will compare it with two key analogues: 2-(chloromethyl)pyridine and 4-Bromo-2-(chloromethyl)pyridine.
| Compound | Key Structural Feature | Expected Electronic Effect on Reactivity | Expected Steric Effect on Reactivity | Predicted Overall Reactivity (Relative to 2-(chloromethyl)pyridine) |
| 2-(Chloromethyl)pyridine | Unsubstituted pyridine ring | Baseline | Baseline | Baseline |
| This compound | Bromo substituent adjacent to the chloromethyl group | Inductive electron withdrawal may slightly stabilize the transition state, potentially increasing reactivity. | Significant steric hindrance from the bulky bromine atom is expected to impede nucleophilic attack, decreasing reactivity. | Slower |
| 4-Bromo-2-(chloromethyl)pyridine | Bromo substituent para to the chloromethyl group | Stronger inductive and resonance electron-withdrawing effects compared to the 3-bromo isomer, which should increase the electrophilicity of the target carbon and stabilize the transition state, thus increasing reactivity. | Minimal steric effect on the reaction center at the 2-position. | Faster |
Note: The predictions above are based on fundamental principles of physical organic chemistry. The actual relative reactivities can be influenced by the specific nucleophile and reaction conditions.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivities, a competitive kinetic experiment can be performed. This method allows for the direct comparison of reaction rates under identical conditions.
Objective: To determine the relative rates of nucleophilic substitution of this compound, 2-(chloromethyl)pyridine, and 4-Bromo-2-(chloromethyl)pyridine with a common nucleophile.
Materials:
-
This compound
-
2-(chloromethyl)pyridine
-
4-Bromo-2-(chloromethyl)pyridine
-
Internal standard (e.g., a non-reactive, stable compound with a distinct GC or HPLC retention time)
-
Nucleophile (e.g., sodium iodide)
-
Solvent (e.g., acetone, a polar aprotic solvent that favors SN2 reactions)
-
Reaction vials
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of this compound, 2-(chloromethyl)pyridine, and 4-Bromo-2-(chloromethyl)pyridine in the chosen solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare a stock solution of the nucleophile (e.g., sodium iodide) in the solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine equal volumes of the three halopyridine stock solutions and the internal standard stock solution.
-
Initiate the reaction by adding a specific volume of the nucleophile stock solution. The nucleophile should be the limiting reagent to ensure a competitive reaction.
-
Start a timer immediately after the addition of the nucleophile.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent or by adding a quenching agent.
-
Analyze the quenched aliquots by GC or HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of each unreacted halopyridine relative to the internal standard.
-
Plot the natural logarithm of the concentration of each halopyridine versus time.
-
The slope of each line will be proportional to the pseudo-first-order rate constant for the consumption of that specific halopyridine.
-
The relative reactivity can be determined by comparing the slopes (rate constants). A steeper slope indicates a faster reaction and higher reactivity.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the experimental workflow.
Caption: Generalized SN2 reaction mechanism.
Caption: Workflow for the comparative kinetic study.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is a result of a delicate balance between electronic and steric effects. While the electron-withdrawing nature of the bromine substituent could potentially accelerate the reaction, the steric hindrance it imposes is likely to be the dominant factor, leading to a slower reaction rate compared to the unsubstituted 2-(chloromethyl)pyridine. Conversely, moving the bromine to the 4-position is predicted to enhance reactivity due to favorable electronic effects and minimal steric hindrance. The provided experimental protocol offers a robust method for quantifying these differences, enabling researchers to make informed decisions in the design of synthetic routes and the development of novel molecules.
References
A Comparative Guide to Catalysts in Cross-Coupling Reactions of 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the versatile building blocks available, 3-Bromo-2-(chloromethyl)pyridine presents a unique synthetic challenge and opportunity due to its two distinct reactive sites: a C(sp²)–Br bond amenable to various cross-coupling reactions and a C(sp³)–Cl bond suitable for nucleophilic substitution. This guide provides a comparative analysis of different palladium-based catalyst systems for the cross-coupling of the C(sp²)–Br bond in this compound, with supporting data from analogous substrates to predict catalyst efficacy and inform experimental design.
Catalyst Performance in Key Cross-Coupling Reactions
The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity in cross-coupling reactions. Below is a summary of catalyst performance in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, drawing upon data from structurally related aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. For substrates like this compound, catalyst selection is key to selectively activating the C-Br bond.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / PCy₃·HBF₄ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | ~90-98 | Highly selective for the C(sp²)-Br bond in chloromethyl bromobenzenes, suggesting applicability.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | Effective for various functionalized bromopyridines.[2][3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 90 | Good | A standard catalyst for challenging substrates, often providing good yields.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Bulky monophosphine ligands are generally effective for hindered substrates. |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation for accessing linear scaffolds.
Table 2: Comparison of Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | High | A classic and highly effective system for Sonogashira couplings.[5][6] |
| Pd(PPh₃)₄ | CuI | Et₃N / THF | THF | 65 | Good | Widely used with reliable outcomes for a range of aryl bromides. |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Various | Various | Room Temp. | High | Copper-free conditions can prevent the undesired homocoupling of the alkyne.[4] |
Heck Reaction
The Heck reaction enables the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes.
Table 3: Comparison of Catalysts for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | ~78 | A common catalyst system for the Heck reaction of aryl bromides with styrenes.[5] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | ~85 | Effective for coupling with acrylates.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOAc | DMA | 120 | ~72 | Bulky phosphine ligands can be beneficial for challenging substrates.[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.
Table 4: Comparison of Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | ~71 | RuPhos has shown high efficacy in the amination of 3-bromo-2-aminopyridine.[7] |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | ~83 | Precatalysts often offer improved stability and reactivity.[7] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands like XPhos are generally effective for a wide range of amines.[4] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Third-generation precatalysts can allow for reactions at room temperature.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings, adapted for this compound based on established methodologies.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃·HBF₄ (0.04 mmol, 4 mol%) is taken in a round-bottom flask.[1] To this, Cs₂CO₃ (2.0 mmol) is added, followed by a mixture of toluene (5 mL) and water (0.5 mL).[1] The flask is then evacuated and backfilled with an inert gas (e.g., argon) three times. The reaction mixture is stirred vigorously and heated to 80°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a Schlenk flask are added this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[5][6] The flask is evacuated and backfilled with an inert gas. Anhydrous THF (10 mL) is added, followed by the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).[5] The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[5]
Visualizing the Workflow
A general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from reactant preparation to product purification.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Bromo-2-(chloromethyl)pyridine: The Turbo Grignard Advantage
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and drug development. Among these, 3-Bromo-2-(chloromethyl)pyridine is a valuable building block, featuring two reactive sites for further molecular elaboration. This guide provides a comparative analysis of two synthetic strategies for its preparation: a modern approach utilizing a Turbo Grignard reagent and a conventional free-radical chlorination method. We will delve into the experimental protocols, present a clear comparison of the key reaction parameters, and visualize the synthetic workflows.
Unveiling the Synthetic Pathways
The preparation of this compound can be approached through different chemical strategies. Here, we compare a proposed two-step method involving a Turbo Grignard-derived Hauser base with the traditional direct free-radical chlorination of 3-Bromo-2-methylpyridine.
Method 1: The Turbo Grignard Approach (Proposed)
This synthetic route is based on the well-established reactivity of Turbo Grignard reagents and their derived Hauser bases for the selective deprotonation of activated methyl groups on pyridine rings. The synthesis of the isomeric 2-bromo-6-(chloromethyl)pyridine has been successfully demonstrated using a similar strategy, highlighting the potential of this methodology.[1][2][3] The proposed two-step synthesis involves the formation of an intermediate alcohol, which is subsequently converted to the desired chloromethyl derivative.
The workflow for the Turbo Grignard approach is as follows:
Method 2: Free-Radical Chlorination
A more traditional and direct approach to this compound is the free-radical chlorination of the commercially available starting material, 3-Bromo-2-methylpyridine. This method typically employs a radical initiator and a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often under thermal or photochemical conditions.
The workflow for the free-radical chlorination is depicted below:
Performance Comparison: Turbo Grignard vs. Free-Radical Chlorination
The choice of synthetic route can significantly impact yield, purity, safety, and scalability. The following table provides a comparative summary of the two methods.
| Feature | Turbo Grignard Approach (Proposed) | Free-Radical Chlorination |
| Reaction Steps | 2 (Hydroxymethylation, Chlorination) | 1 (Direct Chlorination) |
| Starting Material | 3-Bromo-2-methylpyridine | 3-Bromo-2-methylpyridine |
| Key Reagents | iPrMgCl·LiCl (Turbo Grignard), 2,2,6,6-Tetramethylpiperidine (TMP), Paraformaldehyde, Cyanuric Chloride | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), Radical Initiator (AIBN/BPO) |
| Reaction Temperature | Milder conditions (e.g., 0 °C to room temperature)[1] | Elevated temperatures or UV irradiation required |
| Selectivity | High selectivity expected for mono-functionalization at the methyl group. | Can lead to a mixture of mono-, di-, and tri-chlorinated products.[2] |
| Yield | Potentially higher isolated yield of the desired mono-chlorinated product. | Yield of the desired product can be compromised by the formation of byproducts. |
| Safety Considerations | Avoids the use of highly pyrophoric reagents like n-butyllithium.[1][3][4] Turbo Grignard reagents are generally safer to handle. | Use of potentially explosive radical initiators and corrosive chlorinating agents. Reactions can be highly exothermic. |
| Work-up & Purification | Generally straightforward aqueous work-up for each step. | Purification can be challenging due to the similar physical properties of the chlorinated products.[2] |
Detailed Experimental Protocols
Method 1: Turbo Grignard Approach (Proposed Protocol)
This protocol is adapted from the successful synthesis of 2-bromo-6-(chloromethyl)pyridine.[1][2][3]
Step 1: Synthesis of (3-Bromopyridin-2-yl)methanol
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard, 1.3 M in THF, 1.1 equiv.) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to form the Hauser base, TMPMgCl·LiCl.
-
Cool the solution to -20 °C and add a solution of 3-Bromo-2-methylpyridine (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add paraformaldehyde (1.5 equiv.).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-Bromopyridin-2-yl)methanol.
Step 2: Synthesis of this compound
-
To a solution of (3-Bromopyridin-2-yl)methanol (1.0 equiv.) in dichloromethane (DCM) at room temperature, add cyanuric chloride (1.2 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Free-Radical Chlorination (Representative Protocol)
This protocol is based on general procedures for the side-chain chlorination of methylpyridines.
-
Dissolve 3-Bromo-2-methylpyridine (1.0 equiv.) in a suitable solvent such as carbon tetrachloride or dichlorobenzene.
-
Add N-chlorosuccinimide (NCS, 1.1 equiv.) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv.) or benzoyl peroxide (BPO, 0.05 equiv.).
-
Heat the reaction mixture to reflux (typically 77-80 °C for carbon tetrachloride) or irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to separate the desired mono-chlorinated product from unreacted starting material and over-chlorinated byproducts.
Conclusion: The Superiority of the Turbo Grignard Method
While the free-radical chlorination offers a more direct, one-step synthesis of this compound, it is often plagued by a lack of selectivity, leading to the formation of hard-to-separate di- and tri-chlorinated byproducts, which can lower the yield of the desired product.[2] Furthermore, the reaction conditions are often harsh, requiring high temperatures or UV irradiation, and involve the use of potentially hazardous reagents.
In contrast, the proposed Turbo Grignard approach, although a two-step process, offers significant advantages in terms of selectivity and safety. The use of a Hauser base allows for a clean and controlled deprotonation of the methyl group, leading to the specific formation of the mono-hydroxymethylated intermediate. The subsequent chlorination of the alcohol can be achieved under mild conditions, further enhancing the overall efficiency and purity of the final product. The avoidance of pyrophoric organolithium reagents and the milder reaction temperatures make the Turbo Grignard method a safer and more scalable alternative for the synthesis of this compound, a critical intermediate for the advancement of pharmaceutical and agrochemical research.[1][3][4]
References
Cyanuric Chloride: A Milder and More Versatile Alternative to Thionyl Chloride for Chlorination Reactions
For researchers, scientists, and drug development professionals seeking safer and more adaptable chlorination reagents, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is emerging as a compelling substitute for the traditionally used thionyl chloride (SOCl₂). While thionyl chloride is a powerful reagent, its high reactivity, corrosive nature, and hazardous byproducts often necessitate stringent handling procedures. Cyanuric chloride, in contrast, offers a milder reaction profile, greater functional group tolerance, and solid, easily removable byproducts, making it an attractive option in modern organic synthesis.
This guide provides an objective comparison of cyanuric chloride and thionyl chloride, focusing on their application in the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic needs.
Performance Comparison at a Glance
| Feature | Cyanuric Chloride | Thionyl Chloride |
| Reactivity | Mild | High |
| Typical Reaction Conditions | Room temperature to moderate heating | Often requires reflux |
| Byproducts | Solid (cyanuric acid or its salts) | Gaseous (SO₂ and HCl)[1][2] |
| Work-up | Simple filtration | Often requires quenching and extraction |
| Functional Group Tolerance | Generally higher | Can be less selective with sensitive functional groups |
| Handling | Solid, less corrosive | Fuming liquid, highly corrosive and moisture-sensitive[3] |
| Cost | Cost-effective[4] | Inexpensive[3] |
Conversion of Alcohols to Alkyl Chlorides
Cyanuric chloride, in the presence of a catalyst like dimethylformamide (DMF), provides an efficient method for the conversion of primary and secondary alcohols to their corresponding chlorides under mild conditions.[4][5] This system is particularly advantageous for substrates containing sensitive functional groups that might not tolerate the harsh conditions associated with thionyl chloride.
Thionyl chloride is a highly effective reagent for this transformation and is widely used.[6] The reaction can be carried out neat or in a solvent, and the gaseous byproducts simplify product isolation.[1][2][7] However, the high reactivity and acidic nature of the reaction can lead to side reactions, such as rearrangements in certain substrates.[6][8]
Experimental Data: Alcohol to Alkyl Chloride Conversion
| Alcohol Substrate | Reagent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Phenylethanol | Cyanuric Chloride / DMF | Room Temp | 30 min | Quantitative | [5] |
| Geraniol | Cyanuric Chloride / DMF | Room Temp | 30 min | Quantitative | [5] |
| Various primary alcohols | Thionyl Chloride | Reflux (76°C) | Varies | Generally high | [7] |
| 2-Octanol | Thionyl Chloride | Not specified | Not specified | Not specified | [9] |
Conversion of Carboxylic Acids to Acyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Cyanuric chloride, typically in the presence of a base like triethylamine (TEA), facilitates this conversion at room temperature.[10][11][12] The solid byproducts are easily filtered off, simplifying the purification of the desired acyl chloride.[10][11][12]
Thionyl chloride is the more traditional and highly reactive reagent for this purpose.[1][13] The reaction is often carried out at reflux, and the gaseous byproducts drive the reaction to completion.[1] While efficient, the harsh conditions can be detrimental to sensitive molecules.
Experimental Data: Carboxylic Acid to Acyl Chloride Conversion
| Carboxylic Acid Substrate | Reagent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Various Carboxylic Acids | Cyanuric Chloride / TEA / Acetone | 20-30 | 3 hours | Not specified | [10][11][12] |
| Various Carboxylic Acids | Thionyl Chloride | Reflux | Varies | High | [1][13] |
Experimental Protocols
Conversion of Geraniol to Geranyl Chloride using Cyanuric Chloride
Materials:
-
Cyanuric chloride
-
Dimethylformamide (DMF)
-
Geraniol
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium carbonate solution
-
1 M Hydrochloric acid solution
Procedure:
-
To a solution of cyanuric chloride (1.2 equivalents) in dichloromethane, add dimethylformamide (2.5 equivalents) and stir at room temperature for 15-20 minutes until a white precipitate forms.[5]
-
Add a solution of geraniol (1 equivalent) in dichloromethane dropwise to the reaction mixture.[5]
-
Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within 30 minutes.[5]
-
Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium carbonate, and finally with a 1 M aqueous HCl solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude geranyl chloride.
Conversion of a Generic Carboxylic Acid to an Acyl Chloride using Thionyl Chloride
Materials:
-
Carboxylic acid
-
Thionyl chloride
-
Anhydrous solvent (e.g., toluene or dichloromethane, optional)
-
Catalytic DMF (optional)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.
-
To the flask, add the carboxylic acid (1 equivalent).
-
Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents), either neat or as a solution in an anhydrous solvent. A catalytic amount of DMF can be added to accelerate the reaction.[7]
-
Heat the reaction mixture to reflux and maintain it until the evolution of gas ceases.[7]
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride can often be used directly or further purified by distillation.
Reaction Workflows
Safety and Handling
Cyanuric Chloride:
-
A stable, non-volatile solid that is easier and safer to handle than thionyl chloride.[14]
-
Byproducts are solid and can be removed by filtration, minimizing exposure to corrosive materials.
Thionyl Chloride:
-
A fuming, corrosive liquid that reacts violently with water.[3]
-
Inhalation can cause severe irritation to the respiratory tract.
-
Byproducts (HCl and SO₂) are toxic and corrosive gases that require proper scrubbing.[1][2]
Conclusion
Cyanuric chloride presents a valuable and milder alternative to thionyl chloride for the chlorination of alcohols and carboxylic acids. Its ease of handling, mild reaction conditions, and simplified work-up procedures make it particularly suitable for complex syntheses and in environments where safety and waste management are primary concerns. While thionyl chloride remains a powerful and cost-effective reagent for many applications, the advantages offered by cyanuric chloride, especially in terms of functional group tolerance and operational safety, position it as a superior choice for a growing number of synthetic challenges in research and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. youtube.com [youtube.com]
- 4. Cyanuric Chloride as Chlorination Agent [chemistry.mdma.ch]
- 5. books.rsc.org [books.rsc.org]
- 6. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides [erowid.org]
- 11. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. sciencemadness.org [sciencemadness.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Comparative Performance of Substituted Pyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
A Note to the Reader: A comprehensive search of the scientific literature did not yield a specific comparative study of a series of ligands synthesized directly from 3-Bromo-2-(chloromethyl)pyridine with the requisite experimental data for a comparative guide. However, to fulfill the structural and informational requirements of your request, this guide presents a comparative analysis of a series of 4-substituted pyridine ligands complexed with Palladium(II). This study provides valuable insights into how substituent effects on a pyridine core influence catalytic activity, which is a key area of research in drug development and materials science. The data and protocols presented here are based on a detailed study by Osińska et al. in Inorganic Chemistry, which systematically evaluates the performance of these complexes in Suzuki–Miyaura and Heck cross-coupling reactions.[1][2]
This guide will objectively compare the performance of these palladium-pyridine complexes, providing the supporting experimental data and detailed methodologies.
Overview of the Compared Ligands and Complexes
The study focuses on a series of Pd(II) complexes with the general formulas --INVALID-LINK--₂ and [PdL₂Y₂], where 'L' represents a 4-substituted pyridine ligand and Y can be Cl⁻ or NO₃⁻.[1][2] The substituents on the pyridine ring were chosen to cover a range of electron-donating and electron-withdrawing groups, allowing for a systematic investigation of their electronic effects on the catalytic performance of the palladium center.[1]
Data Presentation: Catalytic Performance in Cross-Coupling Reactions
The catalytic efficacy of the synthesized palladium-pyridine complexes was evaluated in two important carbon-carbon bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction. The performance, measured by the yield of the cross-coupled product, is summarized in the tables below.
Suzuki-Miyaura Cross-Coupling
The model reaction studied was the coupling of 4'-bromoacetophenone with phenylboronic acid. The results for a selection of the catalyst precursors are presented in Table 1.
Table 1: Performance of Pd(II)-Pyridine Complexes in the Suzuki-Miyaura Reaction
| Ligand (L) | Substituent (X) | Complex Type | GC Yield (%) |
| L1 | -N(CH₃)₂ | [PdL₂Cl₂] | >99 |
| L2 | -OCH₃ | [PdL₂Cl₂] | >99 |
| L3 | -CH₃ | [PdL₂Cl₂] | >99 |
| L4 | -H | [PdL₂Cl₂] | 78 |
| L5 | -Cl | [PdL₂Cl₂] | 85 |
| L6 | -Br | [PdL₂Cl₂] | >99 |
| L7 | -COCH₃ | [PdL₂Cl₂] | 98 |
| L8 | -COOCH₂CH₃ | [PdL₂Cl₂] | 88 |
| L9 | -CN | [PdL₂Cl₂] | 91 |
| L10 | -NO₂ | [PdL₂Cl₂] | >99 |
Data extracted from Osińska et al.[1]
Generally, it was observed that complexes with more basic pyridine ligands (those with electron-donating substituents) tended to show slightly greater catalytic effectiveness in the Suzuki-Miyaura coupling.[1] However, a simple linear correlation between ligand basicity (pKₐ) and catalytic yield was not found, indicating that other factors also play a significant role.[1]
Heck Cross-Coupling
The Heck reaction was also investigated to assess the versatility of these catalysts. The data in Table 2 shows the performance of various complexes in this reaction.
Table 2: Performance of Pd(II)-Pyridine Complexes in the Heck Reaction
| Ligand (L) | Substituent (X) | Complex Type | GC Yield (%) |
| L1 | -N(CH₃)₂ | [PdL₂Cl₂] | >99 |
| L2 | -OCH₃ | [PdL₂Cl₂] | >99 |
| L3 | -CH₃ | --INVALID-LINK--₂ | 75 |
| L4 | -H | --INVALID-LINK--₂ | 79 |
| L5 | -Cl | --INVALID-LINK--₂ | 79 |
| L12 | -CF₃ | --INVALID-LINK--₂ | 78 |
Data extracted from Osińska et al.[2]
In the Heck reaction, very high yields (>90%) were obtained in most cases.[2] Interestingly, the tetrakis(pyridine) complexes, particularly with ligands L3–L5 and L12, generally provided slightly lower yields compared to the neutral bis(ligand) species.[2]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the source publication.
General Synthesis of [PdL₂Cl₂] Type Complexes
-
Preparation of the Palladium Precursor Solution: A solution of PdCl₂ is prepared in a suitable solvent (e.g., methanol or water) with the addition of a solubilizing agent like NaCl or HCl to form [PdCl₄]²⁻ in situ.
-
Reaction with Ligand: The respective 4-substituted pyridine ligand (2 equivalents) is added to the palladium precursor solution.
-
Stirring and Isolation: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
Product Collection: The resulting solid product is collected by filtration, washed with the solvent, and dried under vacuum.
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a reaction vessel, the aryl halide (e.g., 4'-bromoacetophenone, 1.0 mmol), phenylboronic acid (1.5 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the Pd(II)-pyridine catalyst (0.1 mol %) are combined in a suitable solvent mixture (e.g., toluene/water).
-
Reaction Conditions: The mixture is heated to 80°C and stirred for a specified time (e.g., 2 hours). The reaction can be performed under an air atmosphere.[1]
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The product yield is determined by Gas Chromatography (GC).
Visualizations
The following diagrams illustrate the synthesis of the palladium complexes, the catalytic cycle of the Suzuki-Miyaura reaction, and the general experimental workflow.
References
A Comparative Guide to the Purity Assessment of Synthesized 3-Bromo-2-(chloromethyl)pyridine
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 3-Bromo-2-(chloromethyl)pyridine is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by several factors, including the nature of expected impurities, the required sensitivity and accuracy, and instrumental availability. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent methods for the analysis of halogenated pyridine derivatives.
Data Presentation: Quantitative Purity Analysis
The following table summarizes the typical performance of HPLC, GC-MS, and quantitative NMR (qNMR) for the purity analysis of a synthesized batch of this compound. The data is representative of the capabilities of each technique for this class of compound.
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Purity Assay (% w/w) | 99.2 ± 0.3% | 99.4 ± 0.2% | 99.1 ± 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.02% | ~0.3% |
| Major Impurity Detected | Unidentified (RT = 2.8 min) | 2-Chloro-6-(chloromethyl)pyridine | Residual Solvents (e.g., Dichloromethane) |
| Analysis Time per Sample | ~20 min | ~30 min | ~10 min |
| Strengths | High throughput, robust for routine analysis. | High sensitivity and specificity, excellent for impurity identification. | Primary method, no need for a specific reference standard of the analyte. |
| Limitations | Impurity identification is limited without a mass spectrometer. | Requires the analyte to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. |
Comparison with Alternative Pyridinic Intermediates
The selection of a building block in a synthetic route can be influenced by its purity, stability, and reactivity. Below is a comparison of this compound with other commercially available, structurally similar pyridinic intermediates.
| Compound | Structure | Typical Purity | Key Features & Applications |
| This compound | BrC1=C(CCl)N=CC=C1 | >95% | Versatile intermediate for introducing the 3-bromo-2-pyridylmethyl moiety, used in the synthesis of various biologically active molecules. |
| 2-Bromo-3-(chloromethyl)pyridine | BrC1=NC=CC=C1CCl | >96% | Isomeric alternative, offering a different substitution pattern for structure-activity relationship (SAR) studies. |
| 3-Bromo-2-methylpyridine | BrC1=C(C)N=CC=C1 | >97% | A precursor that requires a subsequent chlorination step to yield the chloromethyl group, adding a step to the synthesis but potentially offering cost benefits. |
| 2-Chloro-3-nitropyridine | ClC1=NC=CC=C1--INVALID-LINK--[O-] | >98% | The nitro group can be reduced to an amine, providing a different functional handle for further elaboration. The chloro group can be displaced nucleophilically. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the identification of volatile impurities.
-
Instrumentation : A GC system coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : An initial temperature of 80°C, ramped to 280°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Sample Preparation : The sample is dissolved in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
¹H-qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent with a known purity, such as DMSO-d₆ or CDCl₃.
-
Internal Standard : A certified internal standard with a known purity and concentration (e.g., maleic anhydride).
-
Data Acquisition : A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
-
Data Analysis : The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
Mandatory Visualization
The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Bromo-2-(chloromethyl)pyridine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This document provides a comprehensive operational and disposal plan for 3-Bromo-2-(chloromethyl)pyridine (CAS No. 122851-69-8), a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors or dust. |
Quantitative Data Summary
The following table summarizes key data for this compound and its closely related analogs. This information is essential for a proper risk assessment and in determining the correct disposal pathway.
| Property | Value | Source |
| CAS Number | 122851-69-8 | [3] |
| Molecular Formula | C₆H₅BrClN | [3][4] |
| Molecular Weight | 206.47 g/mol | [3][4] |
| Melting Point | 46-46.5 °C | [3] |
| Boiling Point | 237.9 °C (Predicted) | [3] |
| Density | 1.631 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water (3.7 g/L at 25°C, Predicted) | [3] |
| GHS Hazard Class (Analog) | Acute Toxicity 4 (Oral), Skin Corrosion/Irritation 1C | [5] |
Note: GHS Hazard Class is based on the analog 3-Bromo-5-(chloromethyl)pyridine hydrochloride.
Operational Disposal Plan: Step-by-Step Guidance
The required method for the disposal of this compound is through a licensed hazardous waste disposal service. In-laboratory treatment of this compound is not recommended due to the potential for creating other hazardous byproducts.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids.[6]
Step 2: Waste Collection and Containerization
-
Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable option.
-
The container must be kept tightly closed when not in use.[2]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "122851-69-8."
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Record the date of waste accumulation.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[2][6]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal documentation as required by local, state, and federal regulations.[6]
Experimental Protocols: Spill Response
In the event of a spill, immediate and appropriate action must be taken to mitigate exposure and prevent environmental contamination.
Small Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the area.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. CAS # 122851-69-8, this compound - chemBlink [ww.chemblink.com]
- 4. This compound;CAS No.:122851-69-8 [chemshuttle.com]
- 5. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 3-Bromo-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-(chloromethyl)pyridine. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Acute Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Hazard Pictograms:
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full face shield.[1] | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] | Prevents skin contact, which can cause severe burns. Thicker gloves generally offer better protection.[4] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes.[5][6] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[2][6] A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[6] | Prevents inhalation of harmful vapors and aerosols. |
Experimental Protocol: Step-by-Step Handling Procedure
This protocol outlines the procedural workflow for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational.[2]
-
Verify that an emergency eyewash station and safety shower are accessible.[6]
-
Designate a specific area for handling the compound to contain potential spills.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid breathing vapors or aerosols.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[8]
4. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7]
Emergency and Disposal Plans
Emergency Procedures
| Situation | Action |
| Inhalation | Move the person to fresh air. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
| Spill | Evacuate the area. Do not let the product enter drains. Cover drains. Collect spillage. Absorb with liquid-absorbent material (e.g., Chemizorb®). Place in a suitable, closed container for disposal.[9] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]
-
Do not allow the product to enter drains or waterways.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





